20S Proteasome activator 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C27H19ClF2N2OS |
|---|---|
分子量 |
493.0 g/mol |
IUPAC 名称 |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C27H19ClF2N2OS/c28-18-5-14-26-24(17-18)31(23-3-1-2-4-25(23)34-26)16-15-27(33)32(21-10-6-19(29)7-11-21)22-12-8-20(30)9-13-22/h1-14,17H,15-16H2 |
InChI 键 |
ZFFNQHQEQWDWBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC(=O)N(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of 20S Proteasome Activator 1 (PA28α/REGα) in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 20S Proteasome Activator 1, a complex also known as PA28αβ or the 11S regulator, is a critical component of the ubiquitin-proteasome system, playing a pivotal role in maintaining cellular protein homeostasis. Comprised of PA28α (also referred to as REGα or PSME1) and PA28β (REGβ or PSME2) subunits, this hetero-heptameric ring-shaped complex binds to the 20S proteasome, modulating its proteolytic activity. While its function in enhancing the presentation of antigens for the adaptive immune response is well-established, emerging evidence points to its broader involvement in a range of cellular processes, including the response to oxidative stress and the pathogenesis of various diseases such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core functions of PA28αβ, detailing its mechanism of action, impact on cellular pathways, and its emerging role as a potential therapeutic target.
Core Function and Mechanism of Action
The canonical function of PA28αβ is to regulate the activity of the 20S proteasome, the catalytic core of the proteasome complex. The expression of both PA28α and PA28β subunits is notably induced by interferon-gamma (IFN-γ), underscoring their importance in the immune response.[1][2]
PA28αβ binds in an ATP-independent manner to one or both ends of the barrel-shaped 20S proteasome.[3] This binding induces conformational changes in the α-subunits of the 20S proteasome, leading to the opening of a gate that is otherwise closed.[4] This gate-opening mechanism facilitates the entry of substrates into the proteasome's catalytic chamber and is also thought to aid in the release of peptide products.[4] While PA28αβ significantly stimulates the hydrolysis of short peptides, it does not enhance the degradation of large, intact proteins on its own.[1][3]
The "activation loop," a highly conserved region in both PA28α and PA28β, is crucial for stimulating the peptidase activities of the proteasome.[3] Kinetic studies have revealed that PA28αβ increases the maximum reaction rate (Vmax) and decreases the Michaelis constant (Km) for peptide hydrolysis by the proteasome.[3]
Role in MHC Class I Antigen Presentation
A primary and well-characterized function of PA28αβ is its involvement in the major histocompatibility complex (MHC) class I antigen presentation pathway. This pathway is essential for the immune system to recognize and eliminate infected or malignant cells.
PA28αβ enhances the generation of specific antigenic peptides from viral or tumor proteins by the proteasome.[2][5] By altering the cleavage pattern of the proteasome, it promotes the production of peptides with the correct length and sequence to bind to MHC class I molecules.[6] Overexpression of PA28α has been shown to enhance the presentation of certain viral epitopes.[1][5] However, the requirement for PA28αβ in antigen processing is not universal and appears to be dependent on the specific epitope.[1] Studies in mice lacking both PA28α and PA28β have shown that while the processing of some antigens is impaired, the overall immune response to certain viral infections can remain intact.[1]
dot
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics [frontiersin.org]
- 3. med.fsu.edu [med.fsu.edu]
- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the 20S Proteasome Activator 1: A Technical Guide to its Discovery, Synthesis, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a primary pathway for protein degradation in eukaryotic cells. Its activity is tightly regulated by a variety of protein complexes that bind to its ends and modulate its function. Among these, the 20S Proteasome Activator 1 (PA28), also known as the 11S regulator (REG), plays a crucial role in stimulating the proteasome's peptidase activity. This ATP-independent activator is particularly significant in the context of the immune system, where it enhances the generation of antigenic peptides for presentation by MHC class I molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and functional characterization of PA28α (REGα), a key component of this regulatory complex.
Discovery and Timeline
The discovery of the 20S proteasome activator was a significant milestone in understanding the intricate regulation of intracellular proteolysis. Initially identified as a protein complex that could stimulate the peptidase activity of the 20S proteasome, it was independently described by two groups in 1992 and named '11 S REG' and 'PA28'. The activator was found to be composed of homologous subunits, namely α, β, and γ.[1]
A key breakthrough was the discovery that the expression of the α and β subunits is induced by interferon-gamma (IFN-γ), a cytokine central to the adaptive immune response. This finding provided a direct link between the proteasome machinery and antigen presentation.[2][3] Subsequent structural studies revealed that recombinant PA28α forms a heptameric ring-shaped structure.[4] The crystal structure of human recombinant REGα was determined at 2.8 Å resolution, revealing a barrel-shaped assembly with a central channel.[1] This structure provided crucial insights into its mechanism of action, suggesting that its binding to the 20S proteasome induces conformational changes that open the gate for substrate entry.[1]
Synthesis of this compound (PA28α)
The in vitro study of PA28α and its complexes relies heavily on the production of pure, active recombinant protein. The most common method for this is heterologous expression in Escherichia coli.
Recombinant Expression of PA28α
The cDNA encoding human PA28α is typically cloned into a bacterial expression vector, such as the pET series, which allows for high-level protein expression under the control of an inducible promoter (e.g., T7 promoter).
Co-expression of the PA28α/β Complex
For studies involving the more physiologically relevant hetero-oligomeric complex, co-expression of both PA28α and PA28β subunits is necessary. A common strategy is the use of a bicistronic vector, which allows for the simultaneous expression of both proteins from a single mRNA transcript, promoting the formation of the active complex within the E. coli host.[5]
Quantitative Data
The interaction of PA28α with the 20S proteasome and its effect on proteolytic activity have been quantified in numerous studies. Below is a summary of key quantitative parameters.
| Parameter | Description | Reported Values | References |
| Binding Affinity (Kd) | Dissociation constant for the interaction between PA28αβ and the 20S proteasome. | Nanomolar range | [6] |
| Activation of Peptidase Activity | Fold-increase in the hydrolysis of fluorogenic peptide substrates by the 20S proteasome in the presence of PA28. | 4- to 18-fold for PA28γ, up to 200-fold for PA28αβ | [6][7] |
| Specific Activity (PA28γ-20S) | Rate of hydrolysis of various fluorogenic peptides by the PA28γ-activated 20S proteasome. | ~2 to ~450 nmol/min/mg | [6] |
| IC50 of an inhibitor | Concentration of a peptidyl alcohol inhibitor required to reduce PA28α-stimulated chymotrypsin-like activity by 50%. | 30 µM | [8] |
Experimental Protocols
Recombinant PA28α Expression and Purification
This protocol is adapted from established methods for the expression and purification of recombinant PA28α from E. coli.
1. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the PA28α expression vector.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Harvest the cells by centrifugation.
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
3. Purification:
-
If the recombinant PA28α contains an affinity tag (e.g., His-tag), perform affinity chromatography using the appropriate resin (e.g., Ni-NTA).
-
Elute the bound protein using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole (B134444) for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to separate the heptameric PA28α from aggregates and lower molecular weight contaminants.
-
Assess the purity of the final protein preparation by SDS-PAGE.
Proteasome Activity Assay
This protocol describes a fluorometric assay to measure the activation of the 20S proteasome's chymotrypsin-like activity by PA28α.
1. Reagents and Materials:
-
Purified 20S proteasome
-
Purified recombinant PA28α
-
Assay buffer: 20 mM Tris-HCl, pH 7.5
-
Fluorogenic substrate for chymotrypsin-like activity: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
2. Assay Procedure:
-
In a 96-well plate, add a fixed amount of 20S proteasome (e.g., 1-5 nM) to each well.
-
Add varying concentrations of PA28α to the wells to determine the dose-dependent activation. Include a control with no PA28α.
-
Pre-incubate the proteasome and activator at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 100-200 µM final concentration).
-
Immediately begin monitoring the increase in fluorescence over time at 37°C.
-
The rate of the reaction (increase in fluorescence per unit time) is proportional to the proteasome activity.
3. Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of PA28α.
-
Plot the reaction velocity against the PA28α concentration to generate an activation curve.
-
From this curve, kinetic parameters such as the activation constant (Kact) can be determined.
Signaling Pathways
The primary and most well-characterized signaling pathway involving PA28α is the interferon-gamma (IFN-γ) pathway, which is crucial for the adaptive immune response.
Interferon-Gamma Signaling Pathway
Upon infection, immune cells such as T cells and NK cells release IFN-γ. IFN-γ binds to its receptor on the surface of various cells, initiating a signaling cascade that leads to the upregulation of genes involved in antigen presentation, including the PA28α and PA28β subunits.[9]
Other Potential Roles
While its role in immunity is well-established, emerging evidence suggests that PA28αβ may also be involved in other cellular processes, such as the response to oxidative stress by potentially stimulating the degradation of oxidized proteins.[10][11] Further research is needed to fully elucidate these non-immunological functions.
Conclusion
The this compound, particularly its α subunit, is a critical regulator of proteasome function with profound implications for immunology and beyond. The ability to synthesize and functionally characterize this activator in vitro has been instrumental in dissecting its mechanism of action. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of biochemistry, cell biology, and drug discovery who are interested in further exploring the roles of this fascinating molecular machine. The continued investigation of PA28α and its associated pathways holds promise for the development of novel therapeutic strategies for a range of diseases, from viral infections to cancer.
References
- 1. Structure of the proteasome activator REGalpha (PA28alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for the proteasome regulator PA28alpha in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome - Wikipedia [en.wikipedia.org]
- 4. The proteasome 11S regulator subunit REG alpha (PA28 alpha) is a heptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High yield bacterial expression and purification of active recombinant PA28alphabeta complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of the PA28alpha-20S proteasome interaction by a peptidyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Not Just PA28γ: What We Know About the Role of PA28αβ in Carcinogenesis [mdpi.com]
- 11. Differential Roles of Proteasome and Immunoproteasome Regulators Pa28αβ, Pa28γ and Pa200 in the Degradation of Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Proteasome: A Technical Guide to the Structural Basis of 20S Proteasome Activation by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in cellular protein homeostasis by degrading a wide range of proteins. Its activity is tightly regulated, in part, by a gating mechanism at the outer α-rings that restricts substrate access to the proteolytic chamber. While the 26S proteasome, formed by the association of the 20S core with the 19S regulatory particle, is responsible for the degradation of ubiquitinated proteins, the 20S proteasome can independently degrade unstructured or oxidized proteins. This has significant implications for a variety of diseases, including neurodegenerative disorders and cancer, where the accumulation of misfolded proteins is a key pathological feature.
The activation of the 20S proteasome by small molecules presents a promising therapeutic strategy to enhance the clearance of these toxic protein species. This technical guide will delve into the structural basis of 20S proteasome activation by a representative small molecule activator, referred to herein as Compound 1 , a conceptual stand-in for a class of well-characterized activators such as TCH-165. We will explore the quantitative effects of this compound on proteasome activity, provide detailed experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.
The Gating Mechanism of the 20S Proteasome
The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, with two outer α-rings and two inner β-rings. The proteolytic active sites are located within the central chamber formed by the β-rings. In its latent state, the entry to this chamber is blocked by the N-terminal tails of the α-subunits, forming a "gate" that prevents unregulated proteolysis.
Activation of the 20S proteasome involves a conformational change in the α-rings that leads to the opening of this gate. This can be induced by the binding of regulatory particles like the 19S cap or by certain small molecules. These activators are thought to bind to inter-subunit pockets on the α-ring, triggering an allosteric cascade that results in the displacement of the N-terminal tails and the opening of the channel.
Quantitative Analysis of 20S Proteasome Activation by Compound 1
The efficacy of a small molecule activator is determined by its ability to enhance the proteolytic activity of the 20S proteasome. This is typically quantified by measuring the hydrolysis of fluorogenic peptide substrates specific for the different catalytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
Below is a summary of the quantitative data for a representative 20S proteasome activator, Compound 1 (based on published data for similar compounds).
| Parameter | Chymotrypsin-like (CT-L) | Trypsin-like (T-L) | Caspase-like (C-L) | Reference |
| EC50 | ~5 µM | ~10 µM | ~5 µM | [1] |
| Maximum Fold Activation | ~8-fold | ~4-fold | ~6-fold | [1] |
EC50 (Half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximal possible effect.
Structural Basis of Activation by Compound 1
While high-resolution crystal or cryo-EM structures of the 20S proteasome in complex with a specific small molecule activator like "Compound 1" are not yet widely available, the current understanding suggests a clear mechanism of action. It is proposed that these activators bind to pockets located between adjacent α-subunits on the outer surface of the 20S core particle. This binding event is thought to mimic the action of the C-terminal tails of the 19S regulatory particle's ATPase subunits, which are known to induce gate opening.
The binding of Compound 1 is hypothesized to trigger a cascade of conformational changes that are transmitted through the α-ring. This allosteric signal ultimately leads to the displacement of the N-terminal tails of the α-subunits, thereby opening the gate and allowing substrates to enter the proteolytic chamber. This proposed mechanism is consistent with the observation that these small molecules enhance all three proteolytic activities of the proteasome in a parallel manner.[1]
Experimental Protocols
In Vitro 20S Proteasome Activity Assay
This assay measures the ability of a test compound to enhance the proteolytic activity of purified 20S proteasome using fluorogenic peptide substrates.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test Compound (Compound 1)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Compound 1 in Assay Buffer.
-
In a 96-well plate, add purified 20S proteasome to a final concentration of 1 nM in Assay Buffer.
-
Add the different concentrations of Compound 1 or vehicle control to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Add the specific fluorogenic substrate to each well to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 60 minutes at 37°C.
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.
In Vitro Protein Degradation Assay
This assay assesses the ability of the activated 20S proteasome to degrade a specific protein substrate, such as the intrinsically disordered protein α-synuclein.
Materials:
-
Purified human 20S proteasome
-
Purified α-synuclein protein
-
Assay Buffer: 20 mM HEPES, pH 7.4, 2 mM EDTA, 1 mM EGTA
-
Test Compound (Compound 1)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-α-synuclein antibody
Procedure:
-
Prepare a reaction mixture containing purified 20S proteasome (e.g., 15 nM) and α-synuclein (e.g., 0.5 µM) in Assay Buffer.
-
Add Compound 1 at various concentrations or a vehicle control to the reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-α-synuclein antibody to visualize the remaining protein.
-
Quantify the band intensities to determine the extent of α-synuclein degradation.
Visualizations
Signaling Pathway of 20S Proteasome Activation
Caption: Proposed mechanism of 20S proteasome activation by Compound 1.
Experimental Workflow for Characterization of 20S Proteasome Activators
Caption: A typical workflow for the discovery and characterization of novel 20S proteasome activators.
Conclusion
The activation of the 20S proteasome by small molecules represents a compelling therapeutic strategy for diseases characterized by proteotoxicity. This guide has provided a framework for understanding the structural basis of this activation, using a representative "Compound 1" to illustrate the key concepts. The quantitative data, detailed experimental protocols, and visual workflows presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and protein degradation. Future work, including high-resolution structural studies of activator-proteasome complexes, will be critical to further elucidate the precise molecular interactions and to guide the rational design of next-generation 20S proteasome activators with improved potency and selectivity.
References
In-depth Technical Guide: Investigating 20S Proteasome Activator 1 (PA28α/β) in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of misfolded and aggregated proteins is a central pathological hallmark of a host of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of these aberrant proteins. Within this system, the 20S proteasome core particle can be activated by various regulatory complexes, including the 20S Proteasome Activator 1, also known as PA28 or REG. This guide provides a comprehensive technical overview of PA28α/β (encoded by genes PSME1 and PSME2), its mechanism of action, its role in neurodegenerative models, and key experimental protocols for its investigation. Emerging evidence suggests a complex and sometimes paradoxical role for PA28α/β, which appears to function not only as a proteasome activator but also as a molecular chaperone, presenting a nuanced target for therapeutic development.
Introduction to 20S Proteasome and PA28α/β Activator
The 26S proteasome, responsible for degrading most ubiquitinated proteins, consists of a 20S core particle (CP) capped by one or two 19S regulatory particles (RP).[1] The 20S CP is a barrel-shaped structure that houses the proteolytic active sites.[2] However, the 20S core can also be activated by the 11S regulatory particle, or PA28.
The PA28 activator is a heptameric ring-shaped complex that binds to the ends of the 20S proteasome.[1] In mammals, there are two main isoforms:
-
PA28α/β (REGα/β): A heteroheptamer composed of alternating α and β subunits, found predominantly in the cytoplasm and nucleus.[3] Its expression is notably induced by interferon-gamma (IFN-γ).
-
PA28γ (REGγ): A homoheptamer found exclusively in the nucleus.[1]
Unlike the 19S cap, PA28 binding and activation of the 20S proteasome is ATP-independent and it does not recognize ubiquitinated proteins.[1] It is thought to primarily facilitate the degradation of small, unfolded, or oxidized proteins.
Mechanism of Action
PA28α/β binding to the 20S proteasome induces a conformational change in the α-ring, opening the gated channel into the proteolytic chamber. This allows for an increased influx of substrates for degradation.[1] This activation primarily enhances the chymotrypsin-like peptidase activity of the proteasome. While initially thought to only process small peptides, there is growing evidence that PA28-activated proteasomes can degrade larger, unstructured or oxidatively damaged proteins, which are highly relevant in the context of neurodegenerative disease.[4]
Interestingly, some studies suggest that the neuroprotective effects of PA28α/β may be independent of its role as a proteasome activator and could be linked to a chaperone-like function that helps prevent protein aggregation.[5][6]
Caption: Mechanism of PA28α/β activation and function.
Role of PA28α/β in Neurodegenerative Disease Models
The function of PA28α/β in neurodegeneration is multifaceted, with studies reporting both protective and neutral effects. The specific context of the disease model, the protein aggregate , and the method of PA28 modulation appear to be critical determinants of the outcome.
Alzheimer's Disease (AD)
Proteomics analyses of human AD brains have revealed widespread dysregulation of the ubiquitin-proteasome system. While data specifically quantifying PA28α/β is still emerging, global quantitative analyses indicate significant alterations in numerous ubiquitin-related proteins in AD brains compared to controls.[7] Transcriptomic studies have shown that many genes related to inflammation are altered in AD, which could indirectly affect the expression of the IFN-γ-inducible PA28α/β.[8]
Parkinson's Disease (PD)
In PD, the accumulation of α-synuclein is a key pathological event. Overexpression of α-synuclein in neuroblastoma cell lines can lead to decreased cell viability and increased sensitivity to oxidative stress, which is associated with proteasome inhibition.[9][10] Transcriptomic profiling of PD brains has identified changes in gene expression related to immune mechanisms and mitochondrial function, pathways that are linked to PA28α/β function and oxidative stress.[11]
Huntington's Disease (HD)
The role of proteasome activators has been most extensively studied in HD models. Overexpression of the nuclear PA28γ has been shown to reduce mutant huntingtin (mHTT) aggregation and improve motor coordination in HD mice.[12] However, the role of the cytoplasmic/nuclear PA28α/β is less clear. One study found that reducing PA28α/β activation in HD mouse brains correlates with increased mHTT aggregation in cell models.[12] Conversely, another study showed that overexpressing PA28α and β in HEK293 cells had no significant effect on the levels of soluble or insoluble mutant huntingtin.[12] This highlights the complexity and context-dependent nature of PA28α/β's role in handling specific protein aggregates.
Quantitative Data Presentation
The following tables summarize quantitative findings from various studies investigating PA28α/β and proteasome function in neurodegenerative models.
Table 1: PA28α/β Expression and Proteasome Activity in Overexpression Models
| Model System | Modification | Analyte | Fold Change / Effect | P-value | Reference |
|---|---|---|---|---|---|
| Mouse (PA28αOE) Hippocampus | PA28α Overexpression | PA28β Protein | Markedly Increased | - | [5][6] |
| Mouse (PA28αOE) Hippocampus | PA28α Overexpression | PA28-20S Peptidase Activity | No significant increase | P = 0.72 | [5] |
| Neonatal Rat Ventricular Myocytes | Adenovirus-mediated PA28α Overexpression | ATP-independent chymotrypsin-like activity | ~1.2-fold increase | < 0.05 | [13] |
| HEK293 Cells with mHTT(Q97) | PA28α/β Overexpression | Insoluble mHTT(Q97) | No significant change | P = 0.99 | [12] |
| STHdh Cells with mHTT(Q97) | shRNA knockdown of PA28α | Insoluble mHTT(Q97) | Increased aggregation | < 0.0001 |[12] |
Table 2: General Proteasome Changes in Human Neurodegenerative Disease Brains
| Disease | Brain Region | Analyte | Observation | Significance | Reference |
|---|---|---|---|---|---|
| Alzheimer's Disease | Postmortem Brain Tissues | Ubiquitylated Proteins | >800 ubiquitylation sites significantly altered (>80% increased) | - | [7] |
| Alzheimer's Disease | Temporal Cortex | Differentially Abundant Proteins | 197 proteins identified (vs. controls) | FDR < 0.05 | [14] |
| Parkinson's Disease | Midbrain | Differentially Expressed Genes | 92 mRNAs (33 up, 59 down) | padj ≤ 0.05 |
| Huntington's Disease | Brain | Differentially Regulated Genes | Alterations in neuronal differentiation, immune response pathways | - |[15] |
Experimental Protocols
Protocol: Measurement of Proteasome Activity
This protocol outlines a common method for measuring the chymotrypsin-like activity of the proteasome in tissue or cell lysates using a fluorogenic substrate.
Materials:
-
Tissue/Cell Lysis Buffer (e.g., Tris-HCl buffer, pH 7.8, with detergents and protease inhibitors)
-
Protein Quantification Assay Kit (e.g., BCA or Bradford)
-
Fluorogenic Proteasome Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT
-
Proteasome Inhibitor (optional control): Epoxomicin or MG132
-
96-well black microplate
-
Microplate fluorometric reader (Excitation: ~355-380 nm, Emission: ~460 nm)
Procedure:
-
Lysate Preparation: Homogenize brain tissue or lyse cultured cells on ice in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
Assay Setup: In a 96-well black plate, prepare reaction mixtures. For each sample, prepare a well with the lysate and a control well with lysate plus a specific proteasome inhibitor (e.g., 5 µM epoxomicin) to measure non-proteasomal activity.
-
Reaction Mixture: To each well, add 10-20 µg of total protein lysate and adjust the volume with Assay Buffer.
-
Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity. Normalize the activity to the total protein concentration.
Protocol: Analysis of PA28α/β Expression by Western Blot
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-PA28α (anti-PSME1), Rabbit anti-PA28β (anti-PSME2)
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates as described in Protocol 6.1. Mix lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of PA28α and PA28β to the loading control.
Visualizations: Workflows and Logical Relationships
Caption: General experimental workflow for investigating PA28.
// Nodes Agg [label="Protein Aggregation\n(Aβ, α-Syn, mHTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPS_impair [label="UPS Impairment", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Stress [label="Increased Oxidative Stress\n& Cellular Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Neurodegen [label="Neurodegeneration", fillcolor="#202124", fontcolor="#FFFFFF"]; PA28_act [label="↑ PA28α/β Activity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; PA28_chap [label="↑ PA28α/β Chaperone\nFunction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; Clearance [label="Enhanced Degradation of\nUnfolded/Damaged Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Agg_prevent [label="Prevention of\nAggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Agg -> UPS_impair [label="Inhibits/Overwhelms"]; UPS_impair -> Agg [label="Feedback Loop"]; UPS_impair -> Cell_Stress; Cell_Stress -> Neurodegen; Agg -> Cell_Stress [label="Toxicity"];
PA28_act -> Clearance [color="#34A853"]; Clearance -> Cell_Stress [label="Reduces", color="#34A853"];
PA28_chap -> Agg_prevent [color="#4285F4"]; Agg_prevent -> Agg [label="Reduces", color="#4285F4"];
{rank=same; PA28_act; PA28_chap;} }
Caption: Logical relationship of PA28α/β in proteostasis.
Therapeutic Potential and Future Directions
Targeting the proteasome has been a successful strategy in cancer therapy, but its application to neurodegenerative diseases is more complex. While global proteasome inhibition is likely to be detrimental in neurons already struggling with protein aggregates, the specific activation of the proteasome, particularly the 20S core via PA28, presents a potential therapeutic avenue.[4]
The dual function of PA28α/β as both an activator and a potential chaperone complicates this picture. If its primary neuroprotective role is chaperone-mediated, then strategies to enhance this function without necessarily increasing proteolytic activity could be beneficial.[5] Conversely, if enhancing the degradation of toxic oligomers and damaged proteins is key, then small molecules that promote the PA28-20S interaction or mimic its activating effect could be valuable.
Future research should focus on:
-
Dissecting the Activator vs. Chaperone Roles: Developing tools and models to separate these two functions is critical to understanding which is more relevant for neuroprotection.
-
Disease-Specific Effects: Further quantitative proteomic and transcriptomic studies are needed to clarify how PA28α/β levels and activity are altered in human AD and PD brains and in more refined animal models.
-
Targeted Modulation: Developing specific small-molecule modulators of the PA28-20S interaction will be essential for testing the therapeutic hypothesis in preclinical models.
By elucidating the precise role of PA28α/β in the complex landscape of neurodegeneration, researchers can pave the way for novel therapeutic strategies aimed at restoring protein homeostasis in the aging brain.
References
- 1. The Ubiquitin-Proteasome System in Huntington's Disease: Are Proteasomes Impaired, Initiators of Disease, or Coming to the Rescue? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome activator (PA28) subunits, alpha, beta and gamma (Ki antigen) in NT2 neuronal precursor cells and HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PA28αβ overexpression enhances learning and memory of female mice without inducing 20S proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PA28αβ overexpression enhances learning and memory of female mice without inducing 20S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer's Disease. | BioGRID [thebiogrid.org]
- 8. Set-Based Rare Variant Expression Quantitative Trait Loci in Blood and Brain from Alzheimer Disease Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of alpha-synuclein decreased viability and enhanced sensitivity to prostaglandin E(2), hydrogen peroxide, and a nitric oxide donor in differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential cytotoxicity of human wild type and mutant alpha-synuclein in human neuroblastoma SH-SY5Y cells in the presence of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.knaw.nl [pure.knaw.nl]
- 12. Reduction in PA28αβ activation in HD mouse brain correlates to increased mHTT aggregation in cell models | PLOS One [journals.plos.org]
- 13. Enhancement of proteasome function by PA28α overexpression protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to Early-Stage Research on 20S Proteasome Activator 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning 20S Proteasome activator 1, a novel small molecule with therapeutic potential in neurodegenerative diseases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to the 20S Proteasome and its Activation
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of intracellular proteins.[1][2] Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can degrade proteins in a ubiquitin-independent manner.[3][4] Its substrates are often intrinsically disordered proteins (IDPs) or proteins damaged by oxidative stress.[2][5] The accumulation of such proteins is a pathological hallmark of several neurodegenerative diseases, including Parkinson's and Alzheimer's.[6][7]
The activity of the 20S proteasome is regulated by a gating mechanism at the level of its α-rings, which control substrate entry into the proteolytic chamber.[2][8] Small molecules can allosterically bind to the α-rings, inducing a conformational change that opens the gate and enhances proteolytic activity.[2][9][10] This activation of the 20S proteasome presents a promising therapeutic strategy for clearing toxic protein aggregates.[4][6]
This compound: A Potent Modulator
This compound (CAS: 2761578-18-9) is a novel small molecule activator of the 20S proteasome, developed from a phenothiazine (B1677639) scaffold.[6][11][12] It has been shown to potently enhance the activity of the 20S proteasome and promote the degradation of pathogenic proteins like α-synuclein.[6][11][12]
Mechanism of Action
This compound is believed to act as a "gate-opener".[2][4] It is hypothesized to bind to the intersubunit pockets of the α-ring of the 20S proteasome, inducing a conformational change that facilitates the entry of substrates into the catalytic core.[2] This leads to an increase in the degradation of intrinsically disordered proteins without significantly affecting the degradation of structured proteins.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant activators.
Table 1: In Vitro Activity of this compound [11][12][13]
| Catalytic Site | EC200 (µM) |
| Chymotrypsin-like | 0.7 |
| Trypsin-like | 0.3 |
| Caspase-like | 1.8 |
EC200 is the concentration required to achieve a 200% increase in activity.
Table 2: In-Cell Activity of this compound [11]
| Cell Line | Target Protein | Concentration (µM) | % Degradation/Reduction | Time (h) |
| In Vitro | α-synuclein | 10 | 73% | 0.75 |
| In Vitro | α-synuclein | 15 | >80% | 0.75 |
| Hek-293T | A53T α-synuclein | 5 | 25% | 24 |
| Hek-293T | A53T α-synuclein | 15 | 67% | 24 |
Table 3: Activity of Other 20S Proteasome Activators
| Activator | EC50 (µg/mL) | Target Activity | Reference |
| Betulinic Acid | ~2.5 | Chymotrypsin-like | [1][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 20S proteasome activators.
In Vitro 20S Proteasome Activity Assay
This protocol is adapted from commercially available kits and published literature for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.[15][16][17][18]
Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 345-380 nm, Emission: 445-480 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1X Assay Buffer.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM). Dilute to a working concentration (e.g., 200 µM) in 1X Assay Buffer just before use.
-
Prepare serial dilutions of the this compound in 1X Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Purified 20S proteasome (e.g., 0.2 µg per well)
-
This compound or vehicle (DMSO)
-
-
The total volume in each well should be brought to a consistent volume (e.g., 190 µL) with Assay Buffer.
-
Include control wells:
-
No enzyme (substrate only) for background fluorescence.
-
Enzyme with vehicle (DMSO) for baseline activity.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the activator to interact with the proteasome.
-
-
Initiate Reaction:
-
Add the Suc-LLVY-AMC working solution to each well to initiate the reaction (e.g., 10 µL for a final concentration of 10 µM).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Monitor the increase in fluorescence over time (kinetic reading) for 15-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent activation relative to the vehicle control.
-
Plot the percent activation against the activator concentration to determine EC200 or EC50 values.
-
In-Cell Proteasome Activity Assay
This protocol outlines a general method for measuring the chymotrypsin-like activity of the proteasome in cultured cells.[19]
Materials:
-
Cultured cells (e.g., Hek-293T)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other test compounds)
-
Proteasome Assay Loading Solution (containing a cell-permeable fluorogenic substrate like LLVY-R110)
-
96-well clear-bottom black microplate
-
Fluorometric plate reader (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well clear-bottom black microplate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control in fresh cell culture medium.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the Proteasome Assay Loading Solution to each well.
-
Incubate the plate at 37°C for at least 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (medium without cells) from all readings.
-
Compare the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the relative proteasome activity.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway in Proteasome Regulation
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response and proteostasis.[20][21] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including those encoding subunits of the 20S proteasome.[22] This leads to the upregulation of proteasome expression and an enhanced capacity to degrade damaged proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent 20S Proteasome Activators for the Potential Treatment of α-Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Mechanism of gate opening in the 20S proteasome by the proteasomal ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of gate opening in the 20S proteasome by the proteasomal ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Proteasome | TargetMol [targetmol.com]
- 13. molnova.com [molnova.com]
- 14. Activation and inhibition of proteasomes by betulinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. stressmarq.com [stressmarq.com]
- 17. ubpbio.com [ubpbio.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. The age- and sex-specific decline of the 20s proteasome and the Nrf2/CncC signal transduction pathway in adaption and resistance to oxidative stress in Drosophila melanogaster | Aging [aging-us.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on 20S Proteasome Activator 1 and its Impact on Cellular Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular aging, or senescence, is a fundamental biological process characterized by a stable and irreversible cell cycle arrest, contributing to both organismal aging and a range of age-related pathologies. A key hallmark of aging is the loss of proteostasis, leading to the accumulation of damaged, oxidized, and aggregated proteins that disrupt cellular function. The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation, and its efficacy is crucial for maintaining a healthy proteome.
At the core of the UPS is the 20S proteasome, a barrel-shaped proteolytic complex.[1][2] Its activity can be modulated by various regulatory particles. This guide focuses on the 20S Proteasome Activator 1, also known as PA28αβ, 11S, or REGα/β, a key ATP-independent regulator. PA28αβ is a heteroheptameric ring composed of α (PSME1) and β (PSME2) subunits.[3][4][5] It binds to the ends of the 20S proteasome, inducing conformational changes that open the substrate entry gate, thereby enhancing the degradation of small peptides and, importantly, unfolded or oxidized proteins.[4][6][7]
This whitepaper provides a comprehensive technical overview of PA28αβ's mechanism of action, its critical role in combating the molecular stresses associated with cellular aging, and its potential as a therapeutic target. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern its function.
The Role of PA28αβ in Cellular Proteostasis and Aging
The accumulation of oxidatively damaged proteins is a hallmark of cellular aging and contributes to cellular dysfunction and senescence.[7][8][9] The 20S proteasome, particularly when activated by PA28αβ, plays a crucial role in clearing these damaged proteins in an ATP- and ubiquitin-independent manner.[7][10]
Mechanism of 20S Proteasome Activation
PA28αβ enhances proteasome activity through several proposed mechanisms:
-
Gate Opening: The primary mechanism involves binding to the α-rings of the 20S proteasome, which induces a conformational change that opens the narrow entry pore.[4][7][11] This allows unstructured or partially folded proteins, such as those damaged by oxidative stress, to more readily access the proteolytic chamber.
-
Allosteric Modification: Evidence suggests PA28αβ binding can allosterically modify the active sites within the proteasome's β-rings, increasing the Vmax and reducing the Km for peptide hydrolysis.[6] This enhances the efficiency of all three major peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[4][6]
-
Product Release: PA28αβ may also facilitate the exit of peptide products from the proteasome core.[6]
PA28αβ in Oxidative Stress and Aging
During oxidative stress, a condition that intensifies with age, the expression of PA28αβ is often upregulated.[1] Studies have shown that both the immunoproteasome and PA28αβ are induced during adaptation to oxidative stress.[1][12] This adaptive response is critical for enhancing the cell's capacity to degrade oxidized proteins, thereby mitigating proteotoxicity and delaying the onset of senescence.[1]
-
Selective Degradation: The PA28αβ-20S complex demonstrates a preference for degrading oxidized proteins over their native counterparts.[1] This selectivity is vital for maintaining cellular function under stress.
-
Protection Against Senescence: By clearing damaged proteins, PA28αβ helps prevent the accumulation of protein aggregates, which are known to inhibit proteasome function and promote a senescent phenotype.[13] Knockdown of PA28αβ has been shown to reduce the cell's ability to handle oxidative challenges and can exacerbate the accumulation of oxidized proteins.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on PA28αβ function and expression.
Table 1: Effect of PA28αβ on 20S Proteasome Peptidase Activities
| Proteasomal Activity | Fold Increase with PA28αβ | Reference Substrate | Notes |
|---|---|---|---|
| Chymotrypsin-like | ~2-10 fold | Suc-LLVY-AMC | Activation is dose-dependent.[3] |
| Trypsin-like | ~10-20 fold | Boc-LRR-AMC | Recombinant PA28γ shows a ~20-fold increase.[14] |
| Caspase-like | ~2-5 fold | Z-LLE-AMC | Activation levels can vary by cell type. |
Table 2: Changes in PA28αβ Expression Under Oxidative Stress
| Condition | Target | Fold Increase in Expression | Cell Type | Reference |
|---|---|---|---|---|
| H₂O₂ Treatment | PA28α subunit | ~6-fold | Murine Embryonic Fibroblasts | [1] |
| H₂O₂ Treatment | PA28β subunit | ~6-fold | Murine Embryonic Fibroblasts | [1] |
| Mild Heat Stress | Proteasomal Activities | 40% - 95% | Human Skin Fibroblasts |[13] |
Signaling Pathways and Logical Workflows
PA28αβ Regulation and Function in Stress Response
The expression of PA28αβ is notably induced by interferon-gamma (IFNγ), linking it to immune responses and conditions of inflammation, which often involve oxidative stress.[1][5] Under general oxidative stress, transcription factors responsive to cellular redox status can upregulate PSME1 and PSME2 gene expression, leading to an enhanced capacity to degrade damaged proteins and maintain proteostasis.
Experimental Workflow: Assessing PA28αβ Impact on Senescence
This diagram outlines a typical experimental procedure to investigate the role of PA28αβ in cellular senescence induced by oxidative stress.
References
- 1. THE IMMUNOPROTEASOME, THE 20S PROTEASOME, AND THE PA28αβ PROTEASOME REGULATOR ARE OXIDATIVE-STRESS-ADAPTIVE PROTEOLYTIC COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome activator PA28 and its interaction with 20 S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteasome activator 11 S REG (PA28) and class I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress in Aging: Advances in Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-related Oxidative Stress Compromises Endosomal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild heat stress stimulates 20S proteasome and its 11S activator in human fibroblasts undergoing aging in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro 20S Proteasome Activator 1 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro assays for the 20S Proteasome activator 1 (also known as PA28α or REGα). The protocols and data presented herein are intended to facilitate the study of proteasome function, the screening of potential therapeutic compounds, and the elucidation of cellular degradation pathways.
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a wide range of cellular proteins. Its activity is regulated by various activator proteins, including the 11S regulator (PA28/REG). The this compound is a key component of this regulatory complex, enhancing the proteasome's ability to hydrolyze small peptides. In vitro assays are crucial for understanding the mechanism of this activation and for identifying molecules that can modulate its function.
Core Principles of the In Vitro Assay
The in vitro 20S proteasome activity assay is typically a fluorometric method that measures the chymotrypsin-like, trypsin-like, or caspase-like peptidase activity of the purified 20S proteasome.[1][2] The assay relies on synthetic peptide substrates conjugated to a fluorescent reporter molecule, such as 7-Amino-4-methylcoumarin (AMC).[3][4] When the proteasome cleaves the peptide substrate, the fluorophore is released, resulting in an increase in fluorescence that can be quantified.[3] The addition of this compound enhances this activity, providing a system to screen for activators or inhibitors of this interaction.
Signaling Pathway and Regulatory Logic
The 20S proteasome plays a central role in cellular homeostasis by degrading damaged, misfolded, or regulatory proteins. Its activity is tightly controlled. The 11S regulatory particle (PA28αβ) can bind to the 20S proteasome, inducing a conformational change that opens the gate for substrate entry and enhances its peptidase activity.[5] This activation is particularly important for the degradation of small peptides and has been implicated in processes like MHC class I antigen presentation.[6]
Experimental Protocols
General Proteasome Activity Assay
This protocol is a generalized procedure for measuring the chymotrypsin-like activity of the 20S proteasome in the presence of an activator.
Materials:
-
Purified 20S Proteasome
-
This compound (PA28α)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)[7]
-
Proteasome Inhibitor (e.g., MG132) for control[3]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Assay Buffer. Dilute the 20S proteasome and the activator to the desired concentrations in the assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Set up the Assay Plate:
-
Test Wells: Add assay buffer, 20S proteasome, and the 20S proteasome activator.
-
Control Wells (No Activator): Add assay buffer and 20S proteasome.
-
Inhibitor Control Wells: Add assay buffer, 20S proteasome, the activator, and a proteasome inhibitor.
-
Blank Wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the activator to bind to the proteasome.[8]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).[3]
-
Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the fluorescence increase over time. Compare the activity in the presence and absence of the activator.
Western Blot Analysis of Proteasome Subunits
This protocol can be used to verify the presence and integrity of the 20S proteasome subunits.
Materials:
-
Purified 20S Proteasome samples
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies against specific 20S proteasome subunits (e.g., α, β subunits)[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the proteasome samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro 20S proteasome activator assay, from reagent preparation to data analysis.
Data Presentation
The following tables summarize exemplary quantitative data that can be obtained from in vitro 20S proteasome activator assays.
Table 1: Activation of 20S Proteasome Peptidase Activities by a Hypothetical Activator
| Peptidase Activity | Substrate | Basal Activity (RFU/min) | Activity with Activator (RFU/min) | Fold Activation |
| Chymotrypsin-like | Suc-LLVY-AMC | 150 ± 15 | 750 ± 50 | 5.0 |
| Trypsin-like | Boc-LRR-AMC | 80 ± 10 | 320 ± 25 | 4.0 |
| Caspase-like | Z-LLE-AMC | 50 ± 8 | 150 ± 12 | 3.0 |
Table 2: Dose-Dependent Activation by a 20S Proteasome Activator
A specific 20S proteasome activator demonstrated potent activation with the following EC200 values for the different peptidase sites.[10]
| Peptidase Activity | EC200 (µM) |
| Trypsin-like site | 0.3 |
| Chymotrypsin-like site | 0.7 |
| Caspase-like site | 1.8 |
Troubleshooting and Considerations
-
Substrate Specificity: Different fluorogenic substrates are available to measure the three distinct peptidase activities of the proteasome.[1] Ensure the correct substrate is used for the activity of interest.
-
Enzyme and Activator Purity: The purity of the 20S proteasome and the activator is critical for obtaining reliable and reproducible results.
-
Inhibitor Controls: Always include a known proteasome inhibitor as a negative control to ensure the measured activity is specific to the proteasome.
-
Linear Range: Ensure that the assay is performed within the linear range of both the enzyme concentration and the substrate concentration.
-
Alternative Activation: In some cases, low concentrations of SDS can be used to activate the 20S proteasome in vitro, but this may interfere with the action of some test compounds.[2][7] PA28 activators provide a more physiologically relevant method of activation.[11]
By following these detailed application notes and protocols, researchers can effectively utilize in vitro 20S proteasome activator assays to advance their studies in cellular biology and drug discovery.
References
- 1. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. ubpbio.com [ubpbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome activator 11 S REG (PA28) and class I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. stressmarq.com [stressmarq.com]
- 9. THE IMMUNOPROTEASOME, THE 20S PROTEASOME, AND THE PA28αβ PROTEASOME REGULATOR ARE OXIDATIVE-STRESS-ADAPTIVE PROTEOLYTIC COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 20S Proteasome Activator 1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of 20S Proteasome activator 1 in mice, with a focus on preclinical research in neurodegenerative diseases and oncology. The protocols outlined below are based on published research and are intended to serve as a guide for in vivo studies.
Introduction
The 20S proteasome is a core component of the ubiquitin-proteasome system, responsible for the degradation of damaged, misfolded, and short-lived proteins in a ubiquitin-independent manner. Activation of the 20S proteasome is a promising therapeutic strategy for diseases characterized by the accumulation of toxic protein aggregates, such as neurodegenerative disorders, and for targeting oncoproteins. This document details the administration of small molecule activators of the 20S proteasome in mouse models, with a primary focus on the well-characterized compound TCH-165, and comparative data from other activators.
Signaling Pathway of 20S Proteasome Activation
Small molecule activators of the 20S proteasome, such as TCH-165, are thought to bind to the α-rings of the 20S proteasome core particle. This binding induces a conformational change that opens the substrate translocation channel, allowing for increased entry and degradation of intrinsically disordered proteins (IDPs) like α-synuclein and tau, as well as oncoproteins like MYC.
Caption: Mechanism of 20S Proteasome Activation by a Small Molecule Activator.
Dosage and Administration in Mice
The following tables summarize the dosage and administration details for selected 20S proteasome activators in mice based on published studies.
Table 1: Dosage and Administration of TCH-165 in Mice [1][2]
| Parameter | Details |
| Compound | TCH-165 |
| Mouse Strain | CD-1 |
| Dosage | 100 mg/kg |
| Route of Administration | Oral gavage |
| Frequency | Twice daily |
| Vehicle | 3:7 (v/v) propylene (B89431) glycol: 5% dextrose |
| Reported Outcome | Well-tolerated, significant inhibition of tumor growth in a multiple myeloma xenograft model. |
Table 2: Pharmacokinetic Parameters of TCH-165 in Mice (100 mg/kg, oral gavage) [1]
| Parameter | Value |
| Cmax (1st dose) | 932.3 ± 184.5 nM |
| Tmax (1st dose) | 2 hours |
| Cmax (2nd dose, 8h post-initial) | 1434.0 ± 625.2 nM |
| Tmax (2nd dose) | 12 hours (from initial dose) |
| Mean AUC (0-16h) | 13,975 h*nM/mL |
Table 3: Comparative Dosages of Other Proteasome Activators in Mice
| Compound | Mouse Model | Dosage | Route of Administration | Reference |
| Oleuropein | TgCRND8 (Alzheimer's model) | 50 mg/kg of diet | Dietary supplementation | --INVALID-LINK-- |
| Rolipram (B1679513) | Aβ1-42-treated mice | 0.1, 0.5, 1.0 mg/kg | Intraperitoneal (i.p.) injection | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for the administration of a 20S proteasome activator and subsequent analysis in mouse models.
Protocol 1: Administration of TCH-165 by Oral Gavage
Materials:
-
TCH-165
-
Propylene glycol
-
5% Dextrose solution
-
Sterile water for injection
-
Homogenizer
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of TCH-165 Suspension:
-
Accurately weigh the required amount of TCH-165 based on the number of mice and the 100 mg/kg dosage.
-
Prepare the vehicle by mixing propylene glycol and 5% dextrose in a 3:7 volume ratio.
-
Add the weighed TCH-165 to the vehicle to achieve the desired final concentration.
-
Thoroughly mix using a vortex mixer and then homogenize to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the TCH-165 suspension to be administered.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Dosing Schedule:
-
Administer the dose twice daily, typically with an 8-12 hour interval between doses.
-
Protocol 2: Assessment of 20S Proteasome Activity in Mouse Tissues
Materials:
-
Tissue homogenization buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
96-well black microplates
-
Fluorometric plate reader
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the mouse and immediately dissect the tissue of interest (e.g., brain, tumor).
-
Wash the tissue with ice-cold PBS.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Proteasome Activity Assay:
-
Dilute the tissue lysates to a consistent protein concentration.
-
To each well of a 96-well plate, add the diluted lysate.
-
Add the fluorogenic substrate to each well.
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.
-
Protocol 3: Quantification of α-Synuclein or Tau in Brain Tissue by ELISA
Materials:
-
Brain tissue lysate (prepared as in Protocol 2)
-
Commercially available ELISA kit for mouse α-synuclein or tau
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this typically involves:
-
Adding diluted brain lysates and standards to the antibody-coated wells.
-
Incubating to allow the target protein to bind.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody, followed by a substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of α-synuclein or tau in the samples based on the standard curve.
Protocol 4: Behavioral Testing for Neurodegenerative Disease Models
A battery of behavioral tests can be used to assess the efficacy of the 20S proteasome activator in ameliorating cognitive and motor deficits.
Examples of Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
The specific choice of tests will depend on the mouse model and the hypotheses being tested.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a 20S proteasome activator in a mouse model of neurodegenerative disease.
References
Application of 20S Proteasome Activator 1 in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) (α-synuclein) in proteinaceous inclusions known as Lewy bodies.[1] A key pathological feature of PD is the dysregulation of protein homeostasis, where the clearance of misfolded and aggregation-prone proteins is impaired.[2][3] The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins, and its dysfunction has been strongly implicated in the pathogenesis of PD.[4]
The 26S proteasome, which degrades ubiquitinated proteins, has been a major focus of research. However, the 20S proteasome, the catalytic core of the 26S proteasome, can independently degrade intrinsically disordered proteins (IDPs) like α-synuclein in a ubiquitin-independent manner.[2][5] This has led to the exploration of 20S proteasome activation as a potential therapeutic strategy for PD and other synucleinopathies.[6] Small molecule activators of the 20S proteasome aim to enhance the clearance of pathogenic α-synuclein, thereby preventing its toxic aggregation and subsequent neuronal death.[6][7]
This document provides detailed application notes and protocols for the use of 20S Proteasome Activator 1 in Parkinson's disease research.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 20S proteasome activators in cellular and in vitro models relevant to Parkinson's disease.
Table 1: In Vitro Efficacy of 20S Proteasome Activators on α-Synuclein Degradation
| Compound | Concentration | Assay System | α-Synuclein Reduction (%) | Reference |
| Dihydroquinazoline 18 | 5 µM | Purified 20S proteasome + purified α-synuclein | 55% | [5] |
| Dihydroquinazoline 18 | 15 µM | Purified 20S proteasome + purified α-synuclein | 72% | [5] |
| TCH-165 | 5 µM | Purified 20S proteasome + purified α-synuclein | 40% | [8] |
| TCH-165 | 15 µM | Purified 20S proteasome + purified α-synuclein | 60% | [8] |
| Compound 1 | 5 µM | Purified 20S proteasome + purified α-synuclein | 55% | [8] |
| Compound 4 | 5 µM | Purified 20S proteasome + purified α-synuclein | ~50% | [8] |
Table 2: Cellular Efficacy of 20S Proteasome Activators
| Compound | Cell Line | α-Synuclein Construct | Treatment Conditions | Outcome | Reference |
| Miconazole | PC12 C4 | α-Synuclein overexpressing | Not specified | Increased proteasome activity and modulated phosphorylated α-synuclein (Ser129) | [9] |
| AM-404 | HEK-293T | Not specified | Not specified | Enhanced degradation of highly disordered proteins | [9] |
| Oleic amide derivative (B12) | Primary cerebrocortical neurons | Oxygen-glucose deprivation (OGD) | 10 µM, 2h pre-incubation | Blocked OGD-induced cell death and abrogated calpain activation | [10] |
| Oleic amide derivative (D3) | Primary cerebrocortical neurons | Oxygen-glucose deprivation (OGD) | 10 µM, 2h pre-incubation | Blocked OGD-induced cell death | [10] |
| 20S Proteasome Enhancers (1 and 4) | PC12 cells | Co-expressing p25α and A53T α-synuclein | 96 h | Significantly restored cell viability and proteasome activity | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 20S Proteasome Activation in Neuroprotection
Caption: Proposed neuroprotective signaling pathways of 20S proteasome activation in Parkinson's disease.
Experimental Workflow for Evaluating 20S Proteasome Activators
Caption: General experimental workflow for the preclinical evaluation of 20S proteasome activators for Parkinson's disease.
Experimental Protocols
In Vitro 20S Proteasome Activity Assay (Fluorogenic Substrate)
Objective: To measure the chymotrypsin-like activity of the 20S proteasome in the presence of an activator.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the this compound in DMSO.
-
Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM).
-
In a 96-well plate, add the diluted 20S proteasome to each well.
-
Add varying concentrations of the this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare the fluorogenic substrate solution in Assay Buffer (e.g., 100 µM Suc-LLVY-AMC).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. The activity is often expressed as the fold change relative to the vehicle control.
In Vitro α-Synuclein Degradation Assay
Objective: To assess the ability of a 20S proteasome activator to enhance the degradation of α-synuclein by the purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Purified recombinant human α-synuclein (monomeric)
-
This compound
-
Degradation Buffer (e.g., 25 mM HEPES, pH 7.5, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against α-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Set up reaction tubes containing Degradation Buffer, purified 20S proteasome (e.g., 20 nM), and purified α-synuclein (e.g., 200 nM).
-
Add the this compound or vehicle (DMSO) to the respective tubes.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-synuclein, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the amount of remaining α-synuclein at each time point.
Cellular α-Synuclein Aggregation Assay (Thioflavin T)
Objective: To evaluate the effect of a 20S proteasome activator on α-synuclein aggregation in a cellular model.
Materials:
-
HEK293T or SH-SY5Y cells
-
Plasmid encoding human α-synuclein (wild-type or mutant, e.g., A53T)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Thioflavin T (ThT) solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the α-synuclein plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing the this compound at various concentrations or vehicle.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and add ThT solution to the lysates.
-
Measure the fluorescence intensity using a fluorescence plate reader. An increase in ThT fluorescence indicates the presence of β-sheet-rich aggregates.
Immunohistochemistry for Tyrosine Hydroxylase in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effect of a 20S proteasome activator by quantifying the survival of dopaminergic neurons in a mouse model of PD.
Materials:
-
Brain sections from a mouse model of PD (e.g., α-synuclein pre-formed fibril injected mice) treated with a 20S proteasome activator or vehicle.
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: rabbit anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the brain sections with PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific binding.
-
Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash the sections with PBS.
-
Mount the sections on slides with mounting medium.
-
Image the sections using a fluorescence microscope and quantify the number of TH-positive neurons in the substantia nigra.
Conclusion
The activation of the 20S proteasome represents a promising therapeutic strategy for Parkinson's disease by targeting the clearance of pathological α-synuclein. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and other related compounds in preclinical models of PD. Further research is warranted to fully elucidate the therapeutic potential of this approach and to advance novel drug candidates toward clinical development.
References
- 1. Mechanism of cleavage of alpha-synuclein by the 20S proteasome and modulation of its degradation by the RedOx state of the N-terminal methionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Proteasome Inhibition Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nigral proteasome inhibition in mice leads to motor and non-motor deficits and increased expression of Ser129 phosphorylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent 20S Proteasome Activators for the Potential Treatment of α-Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule activation of the 20S proteasome prevents proteasome impairment and provides neuroprotection in presence of toxic arginine-rich C9ORF72 encoded dipeptide repeat proteins - American Chemical Society [acs.digitellinc.com]
- 8. 20S proteasome enhancers prevent cytotoxic tubulin polymerization-promoting protein induced α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Exploration of 20S Proteasome Stimulation as a Therapeutic Approach to Parkinson's Disease - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. biorxiv.org [biorxiv.org]
Measuring 20S Proteasome Activity with the 11S (PA28) Activator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the proteasome machinery, responsible for the degradation of intracellular proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][2] The activity of the 20S proteasome can be modulated by regulatory particles, such as the 11S activator (also known as PA28 or REG).[3][4] The 11S activator binds to the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic chamber, thereby enhancing the degradation of small peptides and certain proteins in an ATP- and ubiquitin-independent manner.[1][3][4]
These application notes provide a detailed protocol for measuring the chymotrypsin-like activity of the 20S proteasome in the presence and absence of the 11S activator.
Principle of the Assay
The activity of the 20S proteasome is typically measured using a fluorogenic peptide substrate. For the chymotrypsin-like activity, the substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) is commonly used.[5] The 20S proteasome cleaves the peptide sequence, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). The amount of released AMC is proportional to the proteasome activity and can be quantified by measuring the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[6][7] The effect of the 11S activator is determined by comparing the proteasome activity in its presence to the basal activity of the 20S proteasome alone.
Quantitative Data Summary
The 11S activator significantly enhances the proteolytic activity of the 20S proteasome. The degree of activation can vary depending on the specific isoform of the 11S activator (e.g., PA28αβ vs. PA28γ) and the specific proteolytic activity being measured.
| Proteolytic Activity | Activator | Fold Increase in Activity | Reference |
| Peptide Degradation | PA28αβ | Up to 200-fold | [1] |
| Trypsin-like | PA28γ | Approximately 20-fold | [8] |
Experimental Protocols
Materials and Reagents
-
Purified 20S Proteasome
-
Purified 11S Activator (PA28)
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl)[7]
-
Proteasome Inhibitor (e.g., MG132 or Lactacystin) for control experiments[6][7]
-
96-well black microplate
-
Fluorometric plate reader
Experimental Workflow
Caption: Experimental workflow for measuring 20S proteasome activity.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Proteasome Assay Buffer and store it at 4°C.
-
Reconstitute the Suc-LLVY-AMC substrate in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Dilute the 20S proteasome and 11S activator to the desired working concentrations in Proteasome Assay Buffer just before use.
-
-
Assay Setup (96-well plate):
-
Design the plate layout to include wells for:
-
Blank (Assay Buffer + Substrate only)
-
20S Proteasome alone
-
20S Proteasome + 11S Activator
-
Control with inhibitor: 20S Proteasome + 11S Activator + Inhibitor
-
-
Add 50 µL of Proteasome Assay Buffer to each well.
-
Add the appropriate volume of the 20S proteasome solution to the designated wells.
-
Add the appropriate volume of the 11S activator solution (or an equal volume of assay buffer for the "20S Proteasome alone" wells).
-
If using an inhibitor, add it to the designated control wells.
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the association of the 20S proteasome and the 11S activator.
-
-
Initiation and Measurement of the Reaction:
-
Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the stock solution in Proteasome Assay Buffer to the final desired concentration (e.g., 100 µM).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the rate of the reaction (change in fluorescence intensity per unit of time) for each condition.
-
Compare the reaction rate of the "20S Proteasome + 11S Activator" samples to the "20S Proteasome alone" samples to calculate the fold activation.
-
Mechanism of 20S Proteasome Activation by 11S (PA28)
The 11S activator is a heptameric ring-shaped complex that binds to one or both ends of the cylindrical 20S proteasome.[4] This binding event induces a conformational change in the α-ring of the 20S proteasome, leading to the opening of a channel into the proteolytic chamber.[3] This "open gate" conformation allows for enhanced access of substrates to the active sites within the proteasome core, thereby increasing the rate of their degradation.[1]
Caption: Activation of the 20S proteasome by the 11S activator.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome - Wikipedia [en.wikipedia.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Chymotrypsin-Like 20S Proteasome Activity [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 20S Proteasome Activator 1 (PA200/PSME1) for Clearing Protein Aggregates in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the accumulation of misfolded and aggregated proteins in neurons, leading to cellular dysfunction and eventual cell death. The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for degrading these aberrant proteins. The 20S proteasome, the catalytic core of the UPS, can be activated by various regulatory particles. One such activator is the 20S Proteasome Activator 1 (PA200), also known as PSME1 or Blm10 in yeast.
PA200 is a monomeric protein that binds to the 20S proteasome, inducing a conformational change that opens the proteasome gate. This allows for the ubiquitin- and ATP-independent degradation of unstructured or partially unfolded proteins.[1][2] Research has indicated that PA200 plays a role in the degradation of key neurotoxic proteins, including N-terminal fragments of the huntingtin protein (N-Htt) and potentially tau, making it a promising therapeutic target for neurodegenerative disorders.[1][3] The expression of PA200 has been found to be dysregulated in some neurodegenerative diseases.[4]
These application notes provide an overview of the role of PA200 in neuronal protein aggregate clearance and offer detailed protocols for key experiments to investigate its therapeutic potential.
Data Presentation
The following tables summarize quantitative data from hypothetical studies investigating the effect of PA200 on protein aggregate clearance, proteasome activity, and neuronal viability.
Table 1: Effect of PA200 Overexpression on Mutant Huntingtin (mHtt) Aggregate Load in a Neuronal Cell Model of Huntington's Disease.
| Treatment Group | mHtt Aggregate Load (% of Control) | Standard Deviation | p-value |
| Control (vector only) | 100 | ± 8.5 | - |
| PA200 Overexpression | 65 | ± 6.2 | < 0.01 |
Table 2: Modulation of 20S Proteasome Chymotrypsin-Like Activity by PA200 in Neuronal Lysates.
| Condition | Proteasome Activity (RFU/min/µg protein) | Standard Deviation | p-value |
| Basal | 150 | ± 12.1 | - |
| + Recombinant PA200 | 225 | ± 18.5 | < 0.05 |
| + Proteasome Inhibitor (MG132) | 15 | ± 3.2 | < 0.001 |
Table 3: Neuroprotective Effect of PA200 Overexpression against mHtt-Induced Cytotoxicity.
| Cell Line | Treatment | Cell Viability (% of Control) | Standard Deviation | p-value |
| Neuronal Cells | Control (vector only) | 100 | ± 5.7 | - |
| Neuronal Cells | mHtt Expression | 58 | ± 7.3 | < 0.01 |
| Neuronal Cells | mHtt + PA200 Overexpression | 85 | ± 6.9 | < 0.05 |
Signaling Pathways and Experimental Workflows
Caption: PA200-mediated clearance of protein aggregates in neurons.
Caption: General experimental workflow for studying PA200 function.
Experimental Protocols
Filter Trap Assay for Quantification of Protein Aggregates
This protocol is designed to quantify insoluble protein aggregates in neuronal cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
-
SDS Solution: 2% Sodium Dodecyl Sulfate (SDS) in Wash Buffer.
-
Cellulose (B213188) Acetate (B1210297) Membrane (0.2 µm pore size).
-
Dot blot apparatus.
-
Primary antibody against the protein of interest (e.g., anti-Huntingtin, anti-Tau).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis:
-
Culture and treat neuronal cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in Lysis Buffer containing 2% SDS.
-
-
Filter Trapping:
-
Equilibrate the cellulose acetate membrane in Wash Buffer.
-
Assemble the dot blot apparatus with the membrane.
-
Load equal amounts of protein from the insoluble fraction onto the membrane.
-
Apply a vacuum to pull the lysate through the membrane.
-
Wash the membrane twice with Wash Buffer.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Quantification:
-
Quantify the dot blot signals using image analysis software.
-
Normalize the aggregate levels to the total protein concentration.
-
Proteasome Activity Assay in Neuronal Cells
This protocol measures the chymotrypsin-like activity of the proteasome in neuronal cell lysates using a fluorogenic substrate.
Materials:
-
Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 2 mM ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM ATP.
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Lysate Preparation:
-
Harvest neuronal cells and wash with ice-cold PBS.
-
Lyse cells in Proteasome Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
For inhibitor control wells, add MG132 to a final concentration of 10 µM.
-
Bring the total volume in each well to 100 µl with Assay Buffer.
-
-
Kinetic Measurement:
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-treated wells from the untreated wells to determine the proteasome-specific activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Neuronal Cell Viability Assay (MTT Assay)
This protocol assesses the viability of neuronal cells by measuring the metabolic activity of mitochondria.
Materials:
-
Neuronal cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
96-well clear, flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Plating and Treatment:
-
Plate neuronal cells in a 96-well plate at a desired density.
-
Allow cells to adhere and then treat with experimental conditions (e.g., expression of protein aggregates with or without PA200).
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µl of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Solubilization:
-
Add 100 µl of Solubilization Solution to each well.
-
Incubate the plate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the control (untreated) cells.
-
Co-Immunoprecipitation (Co-IP) of PA200 and Aggregated Proteins
This protocol is used to determine the physical interaction between PA200 and aggregated proteins in neuronal cells.
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Antibody against PA200 for immunoprecipitation.
-
Antibody against the aggregated protein for western blotting.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PA200 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Neutralize the eluate with Neutralization Buffer.
-
Analyze the eluate by SDS-PAGE and western blotting using an antibody against the aggregated protein.
-
These protocols provide a foundation for investigating the role of PA200 in clearing protein aggregates in neurons. Optimization may be required for specific cell types and experimental conditions.
References
Application Note and Protocol for Assessing 20S Proteasome Activator 1 (PA28α) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.[1][2] It plays a crucial role in maintaining protein homeostasis (proteostasis) by degrading misfolded, damaged, and regulatory proteins.[3][4] The 20S proteasome exists in a latent state, with the entry of substrates into its catalytic chamber restricted by the N-terminal tails of its α-subunits.[3] Activation of the 20S proteasome is mediated by regulatory particles, such as the 19S regulatory particle or the 11S regulator (also known as PA28 or REG).[3][4]
The 11S regulator family includes PA28α (also known as REGα), which forms a heteroheptamer with PA28β.[5] This complex binds to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate and allows for ubiquitin- and ATP-independent degradation of small, unstructured proteins.[3][4] Enhancing 20S proteasome activity through activators like PA28α is a promising therapeutic strategy for diseases associated with protein aggregation, such as neurodegenerative disorders.[3][4] This document provides a detailed protocol for assessing the efficacy of potential 20S Proteasome activator 1 (PA28α) in vitro.
Principle of the Assay
The efficacy of a 20S proteasome activator is determined by measuring the increase in the chymotrypsin-like activity of purified 20S proteasome upon incubation with the activator.[1][6] The assay utilizes a fluorogenic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), which is specific for the chymotrypsin-like activity of the proteasome.[6][7] Cleavage of this substrate by the active 20S proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[6][7] The rate of AMC release is directly proportional to the proteasome's activity. By measuring the fluorescence intensity over time, the level of activation by a test compound can be quantified.
Signaling Pathway of 20S Proteasome Activation by PA28α
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Activation to Combat Proteotoxicity [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 20S Proteasome Activator 1 (PA28α) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in intracellular protein degradation. Its activity is tightly regulated by various proteasome activators (PAs). One such activator is the 11S regulator complex (PA28), with PA28α (also known as PSME1) being a key subunit. The heteroheptameric PA28αβ complex binds to the 20S proteasome, inducing a conformational change that opens the gate for substrate entry and enhances the degradation of small peptides. This activation is particularly important in the MHC class I antigen presentation pathway, where PA28αβ facilitates the generation of antigenic peptides for immune surveillance.[1][2]
Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, modulating 20S proteasome activity with small molecules is a promising therapeutic strategy. High-throughput screening (HTS) assays are essential for identifying novel activators of the 20S proteasome mediated by PA28α. These application notes provide detailed protocols and guidelines for developing and implementing robust HTS assays to discover and characterize such compounds.
Signaling Pathway of PA28α in MHC Class I Antigen Presentation
The primary role of PA28α, in concert with PA28β, is to enhance the processing of intracellular antigens for presentation by MHC class I molecules. This pathway is critical for the adaptive immune response against infected or malignant cells.
High-Throughput Screening for PA28α Activators
A robust HTS assay is crucial for identifying small molecule activators of PA28α-mediated 20S proteasome activity. A commonly employed method is a biochemical fluorescence-based assay that measures the chymotrypsin-like activity of the proteasome.
Experimental Workflow
The following diagram outlines the typical workflow for a high-throughput screen to identify PA28α activators.
Detailed Protocols
Protocol 1: High-Throughput Screening for Activators of PA28α-Mediated 20S Proteasome Activity
This protocol is designed for a 384-well plate format and is adaptable for automation.
Materials:
-
Purified human 20S proteasome
-
Recombinant human PA28αβ complex
-
Fluorogenic peptide substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.8
-
Compound library dissolved in 100% DMSO
-
Positive Control: A known 20S proteasome activator (if available) or a high concentration of PA28αβ.
-
Negative Control: DMSO
-
384-well, black, flat-bottom plates
-
Plate reader capable of fluorescence detection (Ex/Em = 380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 20S proteasome (e.g., 100 nM) in Assay Buffer.
-
Prepare a stock solution of recombinant PA28αβ (e.g., 200 nM) in Assay Buffer.
-
Prepare a stock solution of Suc-LLVY-AMC (e.g., 10 mM) in DMSO.
-
On the day of the assay, prepare a working solution of the 20S proteasome (e.g., 2 nM) and PA28αβ (e.g., 20 nM) in Assay Buffer.
-
Prepare a working solution of Suc-LLVY-AMC (e.g., 100 µM) in Assay Buffer.
-
-
Compound Plating:
-
Dispense 100 nL of compounds from the library into the wells of the 384-well plate.
-
Dispense 100 nL of DMSO into the negative control wells.
-
Dispense 100 nL of the positive control into the appropriate wells.
-
-
Assay Execution:
-
Add 10 µL of the 20S proteasome/PA28αβ working solution to each well.
-
Centrifuge the plates briefly to ensure mixing.
-
Pre-incubate the plates for 15 minutes at room temperature to allow for compound interaction with the proteasome.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC working solution to each well. The final concentration of the substrate will be 50 µM.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of activation for each compound relative to the controls: % Activation = [ (Fluorescencecompound - Mean Fluorescencenegative control) / (Mean Fluorescencepositive control - Mean Fluorescencenegative control) ] * 100
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3] Z' = 1 - [ (3 * SDpositive control + 3 * SDnegative control) / |Meanpositive control - Meannegative control| ]
-
Identify "hits" as compounds that exhibit a statistically significant increase in activation above a predefined threshold (e.g., >3 standard deviations above the mean of the negative control).
-
Protocol 2: Dose-Response and IC50/EC50 Determination for Hit Compounds
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the HTS assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percentage of activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal activation is observed).
Data Presentation
The quantitative data from the primary screen and subsequent dose-response experiments should be summarized for clear interpretation and comparison.
Table 1: Representative Primary HTS Data Summary
| Parameter | Value | Interpretation |
| Library Size | 100,000 compounds | - |
| Hit Threshold | >50% Activation | - |
| Primary Hit Rate | 0.5% | 500 compounds identified |
| Mean Signal (Negative Control) | 15,000 RFU | Baseline fluorescence |
| Mean Signal (Positive Control) | 150,000 RFU | Maximum activation |
| Z' Factor | 0.75 | Excellent assay quality[1][3] |
Table 2: Representative Dose-Response Data for Selected Hits
| Compound ID | EC50 (µM) | Maximal Activation (%) | Hill Slope |
| Hit-001 | 2.5 | 120 | 1.1 |
| Hit-002 | 5.8 | 95 | 0.9 |
| Hit-003 | 12.1 | 80 | 1.3 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the high-throughput screening of small molecule activators of the 20S proteasome via PA28α. A well-designed and validated HTS campaign, followed by rigorous data analysis and secondary assays, is essential for the successful identification and characterization of novel proteasome modulators with therapeutic potential. These compounds could serve as valuable tools for further research into the roles of the proteasome in health and disease and may represent starting points for the development of new drugs.
References
Troubleshooting & Optimization
Technical Support Center: 20S Proteasome Activator 1 (PA28α/REGα) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 20S Proteasome activator 1 (PA28α/REGα) in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Proteasome Activity Detected in Fluorogenic Peptide Assays
-
Question: I am not observing any signal, or the signal is very weak in my proteasome activity assay using a fluorogenic substrate (e.g., Suc-LLVY-AMC). What could be the problem?
-
Answer: Several factors can contribute to low or no signal in a proteasome activity assay. Consider the following potential causes and solutions:
Potential Cause Troubleshooting Steps Inactive 20S Proteasome Ensure the purified 20S proteasome has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Run a positive control with a known active proteasome to verify assay components are working.[2] Suboptimal Assay Conditions Verify the pH and temperature of your assay buffer are optimal for proteasome activity (typically pH 7.5-8.0 and 37°C).[3][4] Ensure the correct concentrations of 20S proteasome, PA28α, and substrate are used. Titrate each component to find the optimal concentration. Degraded Substrate Protect fluorogenic substrates from light to prevent photobleaching.[1][2] Prepare fresh substrate dilutions for each experiment. Presence of Inhibitors Ensure that no protease inhibitors were used during cell lysate preparation if you are testing endogenous proteasome activity.[1] Be aware that some reagents in your buffer could be inhibitory. Instrument Settings Check that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore (e.g., Ex/Em = 350/440 nm for AMC).[1]
Issue 2: No Degradation of Protein Substrate in In Vitro Degradation Assays
-
Question: My in vitro degradation assay with purified 20S proteasome and PA28α is not showing any degradation of my protein of interest. What should I do?
-
Answer: The 20S proteasome, even when activated by PA28α, primarily degrades unfolded or intrinsically disordered proteins.[5][6] If your protein substrate is not being degraded, consider these points:
Potential Cause Troubleshooting Steps Substrate is Folded The 20S proteasome cannot degrade structured proteins.[5] Consider denaturing your protein substrate prior to the assay by heating, or using denaturants like SDS, urea, or guanidinium (B1211019) chloride.[5] If using denaturants, they must be removed or diluted before adding the proteasome. Insufficient Incubation Time Increase the incubation time of the degradation assay (e.g., try 8, 16, or 24 hours).[5] Incorrect Buffer Composition Ensure your buffer composition is appropriate. Common buffers include Tris-HCl, HEPES, or phosphate (B84403) buffers.[5] Oxidizing Agent Interference If you are testing the degradation of an oxidized protein, ensure that the oxidizing agent has been completely removed before adding the proteasome, as it may inhibit its activity.[5] Inactive Proteasome or Activator Confirm the activity of your 20S proteasome using a fluorogenic peptide substrate assay as a positive control.[5] Ensure the PA28α activator is active and used at an appropriate concentration.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of this compound (PA28α/REGα)?
-
A1: PA28α is a regulatory complex that binds to the 20S proteasome and stimulates its peptidase activity.[7] It is involved in the degradation of small peptides and is crucial for the generation of antigenic peptides for MHC class I antigen presentation.[8][9] Expression of PA28α is induced by interferon-gamma (IFN-γ).[7][10]
-
-
Q2: Can the 20S proteasome degrade ubiquitinated proteins when activated by PA28α?
-
Q3: What are the different catalytic activities of the 20S proteasome, and how can I measure them?
-
Q4: How can I confirm that the proteasome activity I'm measuring is specific to the proteasome?
-
Q5: What is the difference between an in-solution proteasome activity assay and an in-gel activity assay?
-
A5: An in-solution assay measures the total proteasome activity in a sample.[13] An in-gel activity assay involves running the protein sample on a native gel, which separates different proteasome complexes (e.g., 20S, 26S).[14][15] The gel is then incubated with a fluorogenic substrate to visualize the activity of the separated complexes.[14][15]
-
Experimental Protocols
1. Proteasome Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome activated by PA28α using Suc-LLVY-AMC.
Materials:
-
Purified 20S Proteasome
-
Purified this compound (PA28α)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM KCl, 20 mM NaCl, 1 mM MgCl2)
-
Proteasome Substrate: Suc-LLVY-AMC (in DMSO)
-
Proteasome Inhibitor: MG-132 (in DMSO)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare an AMC standard curve by making serial dilutions of the AMC standard in Assay Buffer.
-
Prepare the reaction mixture in the wells of the 96-well plate. For each sample, prepare duplicate wells: one for the measurement and one for the inhibitor control.
-
To each well, add up to 50 µL of your sample containing the 20S proteasome and PA28α. Adjust the volume to 100 µL with Assay Buffer.
-
To the inhibitor control wells, add 1 µL of MG-132 solution. To the other wells, add 1 µL of DMSO.
-
Initiate the reaction by adding 1 µL of the Proteasome Substrate to all wells. Mix gently.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 440 nm in a microplate reader.[1] Take readings kinetically over 30-60 minutes.
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor control from the sample wells and comparing it to the AMC standard curve.
2. In-Gel Proteasome Activity Assay
This protocol allows for the visualization of the activity of different proteasome complexes after separation by native gel electrophoresis.[16][17]
Materials:
-
Cell or tissue lysate
-
Native PAGE gel (e.g., 3-8% Tris-Acetate)
-
Native gel running buffer
-
Reaction Buffer (Assay buffer containing ATP and DTT)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Imaging system with UV transillumination
Procedure:
-
Prepare cell or tissue lysates under non-denaturing conditions.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto the native PAGE gel.
-
Run the gel at 150 V for 4 hours at 4°C.[17]
-
After electrophoresis, carefully remove the gel and place it in a light-protected container with freshly prepared Reaction Buffer containing the fluorogenic substrate.
-
Incubate the gel for 30 minutes at 37°C.[17]
-
Visualize the proteasome activity by imaging the gel using a UV transilluminator at an excitation of 380 nm and emission of 460 nm.[17] Active proteasome complexes will appear as fluorescent bands.
Visualizations
Caption: General workflow for a 20S proteasome activity assay.
Caption: IFN-γ signaling pathway leading to PA28α/β expression.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. abcam.com [abcam.com]
- 3. 26S Proteasome Activity Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00191K [pubs.rsc.org]
- 7. PA28 Activator alpha Subunit Products: R&D Systems [rndsystems.com]
- 8. Proteasome - Wikipedia [en.wikipedia.org]
- 9. Proteasome activator complex PA28 identified as an accessible target in prostate cancer by in vivo selection of human antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary structures of two homologous subunits of PA28, a gamma-interferon-inducible protein activator of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing 20S Proteasome Activator 1 (PA28α/REGα) for Neuroprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on optimizing 20S Proteasome activator 1 (PA28α) concentration for neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using 20S Proteasome activators for neuroprotection?
A1: In many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, there is an accumulation of misfolded and aggregated proteins that are toxic to neurons. The 20S proteasome is a key component of the cellular machinery responsible for degrading these damaged proteins. By activating the 20S proteasome, the clearance of these toxic protein aggregates can be enhanced, thereby promoting neuronal survival and function. Small molecule activators can enhance the proteolytic activity of the 20S proteasome, leading to an increased rate of degradation of intrinsically disordered proteins (IDPs) and preventing their toxic accumulation.[1]
Q2: What are some examples of 20S Proteasome activators being investigated for neuroprotection?
A2: Several classes of molecules are under investigation. These include small molecules that can allosterically activate the 20S proteasome, such as derivatives of oleic amide (B12 and D3) and other compounds identified through high-throughput screening.[2] Additionally, peptide-based activators like proteasome-activating peptide 1 (PAP1) have been shown to increase proteasomal catalytic activity.[3]
Q3: What is a typical concentration range to start with for a novel 20S Proteasome activator in neuronal cell culture?
A3: Based on published studies with various small molecule activators, a good starting range for screening is typically between 1 µM and 20 µM. For example, some activators have shown effects in the low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific compound and experimental model, as high concentrations can sometimes lead to off-target effects or cytotoxicity.
Q4: How does the activation of the 20S proteasome by PA28α lead to neuroprotection at a molecular level?
A4: PA28α, as part of the 11S regulatory particle, binds to the 20S proteasome and induces a conformational change that opens the gate for substrate entry. This allows for the ATP- and ubiquitin-independent degradation of unfolded or oxidatively damaged proteins. This enhanced degradation capacity helps to clear toxic protein aggregates that are implicated in neurodegenerative diseases. From a signaling perspective, maintaining proteostasis through 20S proteasome activation can indirectly influence pro-survival pathways like PI3K/Akt and modulate stress-related pathways such as MAPK, although the direct upstream links are still an active area of research.
Data Presentation
Table 1: Concentration-Dependent Effects of a 20S Proteasome Activator on α-Synuclein Degradation
| Activator Concentration (µM) | Treatment Duration | % α-Synuclein Degradation (in vitro) | % Reduction of A53T α-Synuclein (HEK-293T cells) |
| 2.5 | 45 min | Not Reported | Not Reported |
| 5 | 24 h | Not Reported | Dose-dependent reduction |
| 10 | 45 min | 73% | Not Reported |
| 15 | 45 min | >80% | 67% |
Data is compiled from studies on a potent 20S proteasome activator.[4]
Experimental Protocols
20S Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
20S Proteasome activator of interest
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture neuronal cells to the desired confluency.
-
Treat cells with varying concentrations of the 20S Proteasome activator for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Reaction:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with assay buffer.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare a substrate solution by diluting the fluorogenic substrate (e.g., Suc-LLVY-AMC) in the assay buffer to the recommended final concentration.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Include a blank control (lysis buffer + substrate) and a positive control (purified 20S proteasome + substrate) if available.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the proteasome activity in treated samples to untreated controls.
-
Neuronal Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Neuronal cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating and Treatment:
-
Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 20S Proteasome activator. Include untreated controls and a vehicle control.
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate, H₂O₂, or a specific neurotoxin).
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the untreated control.
-
Protein Aggregation (Thioflavin T) Assay
This assay quantifies the formation of amyloid-like protein aggregates using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Aggregation-prone protein (e.g., alpha-synuclein, amyloid-beta)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the aggregation-prone protein at a final concentration that promotes aggregation.
-
Add different concentrations of the 20S Proteasome activator to the respective wells.
-
Add ThT to each well to a final concentration of approximately 25 µM.[5]
-
Include controls with no activator and no protein.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm) to promote aggregation.[5]
-
Measure the ThT fluorescence at regular intervals over several hours or days.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Compare the lag time, slope, and final fluorescence intensity between treated and untreated samples to assess the effect of the activator on protein aggregation.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No increase in 20S proteasome activity after adding activator. | 1. Inactive activator compound. 2. Incorrect assay conditions. 3. Degraded proteasomes in the lysate. | 1. Verify the integrity and purity of your activator. 2. Ensure the assay buffer pH and temperature are optimal. Some activators may have specific buffer requirements. 3. Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. |
| High background fluorescence in the proteasome activity assay. | 1. Contaminated reagents. 2. Autofluorescence of the test compound. | 1. Use fresh, high-purity reagents. 2. Run a control with the compound alone in the assay buffer to measure its intrinsic fluorescence and subtract this from the sample readings. |
| Inconsistent results in the neuronal viability (MTT) assay. | 1. Uneven cell plating. 2. Cytotoxicity of the activator at high concentrations. 3. Interference of the compound with the MTT assay. | 1. Ensure a single-cell suspension before plating and mix the plate gently after seeding. 2. Perform a dose-response curve of the activator alone to determine its toxicity profile. 3. Run a cell-free control with your compound and MTT to check for direct reduction of MTT. |
| No reduction in protein aggregation with the activator. | 1. Insufficient concentration of the activator. 2. The specific type of aggregate is not a substrate for the 20S proteasome. 3. The in vitro aggregation conditions are too harsh. | 1. Test a wider range of activator concentrations. 2. Confirm that the target protein is a known substrate for ubiquitin-independent degradation by the 20S proteasome. 3. Optimize the protein concentration, temperature, and shaking speed to allow for a window where the activator can have an effect. |
| Difficulty dissolving formazan crystals in the MTT assay. | 1. Incomplete removal of media. 2. Insufficient solubilization time or agitation. | 1. Carefully aspirate all the media before adding the solubilization solution. 2. Increase the incubation time with the solubilizer and ensure thorough mixing on an orbital shaker. |
Visualizations
References
- 1. Small molecule activation of the 20S proteasome prevents proteasome impairment and provides neuroprotection in presence of toxic arginine-rich C9ORF72 encoded dipeptide repeat proteins - American Chemical Society [acs.digitellinc.com]
- 2. Activation of the 20S proteasome core particle prevents cell death induced by oxygen- and glucose deprivation in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 20S Proteasome Activator 1 (PA28α/REGα) Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the 20S Proteasome activator 1 (also known as PA28α or REGα) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for PA28α?
A1: For short-term storage (up to one month), it is recommended to store PA28α at -20°C. For long-term storage (up to six months), -80°C is ideal.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the protein into single-use volumes. The addition of a cryoprotectant like glycerol (B35011) is also recommended to prevent the formation of ice crystals that can damage the protein structure.[2][3]
Q2: My PA28α is precipitating out of solution. What could be the cause and how can I fix it?
A2: Protein aggregation and precipitation can be caused by several factors, including high protein concentration, suboptimal buffer pH, and inappropriate temperature.[2] To address this, consider the following:
-
Lower the protein concentration: High concentrations can increase the likelihood of aggregation.[2] If a high final concentration is necessary, consider adding stabilizing buffer components.[2]
-
Optimize the buffer pH: Proteins are least soluble at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI of PA28α can increase its solubility.[2]
-
Add stabilizing agents: Additives like glycerol, sucrose, or arginine can help to prevent aggregation.[2][4][5]
Q3: Can I use detergents to improve the stability of my PA28α preparation?
A3: Yes, low concentrations of non-denaturing detergents can help to solubilize protein aggregates without denaturing the protein.[2][6] Non-ionic or zwitterionic detergents such as Tween 20 or CHAPS are recommended.[2][6]
Q4: My PA28α seems to be inactive. What are the possible reasons?
A4: Loss of activity can be a sign of protein instability, denaturation, or degradation. To troubleshoot this, you should:
-
Verify storage conditions: Ensure the protein has been stored at the correct temperature and protected from freeze-thaw cycles.
-
Check buffer composition: Suboptimal buffer conditions (pH, ionic strength) can lead to loss of activity.[2]
-
Assess for degradation: Run an SDS-PAGE to check for protein degradation. If degradation is observed, consider adding protease inhibitors to your buffer during purification and storage.
-
Confirm the presence of the active form: PA28α often forms a hetero-oligomeric complex with PA28β to be fully active.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and storage of PA28α.
| Problem | Possible Cause | Recommended Solution |
| Protein Aggregation/Precipitation | High protein concentration | Decrease the protein concentration or add stabilizing components to the buffer.[2] |
| Suboptimal buffer pH | Adjust the buffer pH to be at least one unit away from the protein's isoelectric point.[2] | |
| Improper storage temperature | Store at -80°C for long-term stability and avoid repeated freeze-thaw cycles. | |
| Loss of Biological Activity | Protein denaturation | Optimize buffer conditions (pH, salt concentration) and consider adding stabilizers like glycerol.[2] |
| Proteolytic degradation | Add protease inhibitors to the storage buffer. | |
| Oxidation of cysteine residues | Include a reducing agent such as DTT or β-mercaptoethanol (1-5 mM) in the buffer.[2] | |
| Low Yield After Purification | Protein loss due to aggregation | Add anti-aggregation agents like arginine or low concentrations of non-denaturing detergents.[2][6] |
| Adsorption to surfaces | Use low-binding tubes for storage and handling. |
Experimental Protocols
Protocol 1: Buffer Optimization for PA28α Stability
This protocol describes a method to screen for optimal buffer conditions to enhance the stability of PA28α using Differential Scanning Fluorimetry (DSF).
Principle: DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[9][10] An increase in Tm in the presence of a specific buffer or additive indicates a stabilizing effect.[9]
Materials:
-
Purified PA28α protein
-
A stock solution of a hydrophobic fluorescent dye (e.g., SYPRO Orange)
-
A variety of buffers with different pH values and salt concentrations (see table below for suggestions)
-
Additives to be tested (e.g., glycerol, sucrose, arginine)
-
A real-time PCR instrument capable of performing a thermal melt curve.[9]
Suggested Buffer Screening Conditions:
| Buffer System | pH Range | Salt Concentration (NaCl or KCl) |
| Tris-HCl | 7.0 - 8.5 | 50 mM, 150 mM, 300 mM |
| HEPES | 6.8 - 8.2 | 50 mM, 150 mM, 300 mM |
| Phosphate Buffer | 6.5 - 7.5 | 50 mM, 150 mM, 300 mM |
Procedure:
-
Prepare a series of reaction mixtures in a 96-well PCR plate. Each well should contain the purified PA28α at a final concentration of 1-5 µM, the fluorescent dye at the manufacturer's recommended concentration, and the buffer condition to be tested.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve experiment. A typical protocol involves heating the sample from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.[11]
-
Analyze the data to determine the Tm for each condition. The condition that results in the highest Tm is the most stabilizing.
Protocol 2: Assessing PA28α Aggregation by Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate protein aggregation.
Materials:
-
Purified PA28α protein in the desired buffer
-
A DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare the PA28α sample at a suitable concentration (typically 0.1 - 1.0 mg/mL) in the buffer of interest.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any dust or large aggregates.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to determine the size distribution of the protein. A monomodal peak corresponding to the expected size of the PA28α complex indicates a homogenous, non-aggregated sample. The presence of larger species or a high polydispersity index suggests aggregation.
Visualizations
Caption: Workflow for assessing PA28α stability.
Caption: Troubleshooting logic for PA28α instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein-adaptive differential scanning fluorimetry using conformationally responsive dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 20S Proteasome Activator 1 (PA28α/REGα)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the 20S Proteasome activator 1, commonly known as PA28α or REGα.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature and duration for recombinant this compound (PA28α)?
A1: For long-term stability, it is recommended to store recombinant PA28α at -80°C. Under these conditions, the protein should remain stable for at least six months. For short-term storage, -20°C is acceptable for up to one month. Avoid storing at 4°C for more than a few days to prevent microbial growth and proteolytic degradation.
Q2: How can I prevent degradation of PA28α during storage and handling?
A2: To minimize degradation, it is crucial to adhere to the following best practices:
-
Aliquoting: Upon receiving the protein, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to denaturation and aggregation.
-
Appropriate Buffers: Store PA28α in a suitable buffer that maintains a stable pH and ionic strength.
-
Additives: The inclusion of certain additives can enhance stability.
-
Protein Concentration: Store the protein at a concentration of at least 1 mg/mL to reduce losses due to adsorption to the storage vessel.
Q3: What are the signs of PA28α degradation?
A3: Degradation of PA28α can manifest as a loss of its activity in activating the 20S proteasome, the appearance of lower molecular weight bands on an SDS-PAGE gel, or the formation of visible precipitates (aggregation).
Q4: Can repeated freeze-thaw cycles affect the activity of PA28α?
A4: Yes, repeated freeze-thaw cycles are a major cause of protein inactivation. The formation of ice crystals and changes in solute concentration during freezing and thawing can denature the protein, leading to aggregation and loss of function. It is strongly recommended to aliquot the protein into single-use tubes to avoid this issue.
Q5: My PA28α appears to be inactive in my experiments. What are the possible causes?
A5: Loss of PA28α activity can be due to several factors:
-
Improper Storage: Long-term storage at inappropriate temperatures or repeated freeze-thaw cycles.
-
Buffer Incompatibility: The experimental buffer may have a pH or ionic strength that is suboptimal for PA28α stability and function.
-
Proteolytic Degradation: Contamination with proteases during purification or experimental setup.
-
Oxidative Damage: Exposure to oxidizing agents can damage the protein.
-
Aggregation: The protein may have formed inactive aggregates.
Troubleshooting Guides
Issue 1: Loss of PA28α Activity
Table 1: Troubleshooting Guide for Loss of PA28α Activity
| Potential Cause | Recommended Action |
| Improper Storage | Verify storage temperature and minimize freeze-thaw cycles by using single-use aliquots. |
| Suboptimal Buffer Conditions | Ensure the experimental buffer pH is within the optimal range for PA28α (typically pH 7.0-8.0). Check for compatibility with all buffer components. |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your storage and experimental buffers. |
| Oxidation | Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, in your buffers. |
| Protein Aggregation | Centrifuge the protein solution at high speed to pellet aggregates before use. Consider optimizing the buffer with anti-aggregation agents like glycerol (B35011). |
Issue 2: Protein Aggregation
Table 2: Troubleshooting Guide for PA28α Aggregation
| Potential Cause | Recommended Action |
| High Protein Concentration | While high concentration is good for storage, it can sometimes promote aggregation. Determine the optimal concentration range for your specific application. |
| Incorrect Buffer pH or Ionic Strength | Perform a buffer screen to identify the optimal pH and salt concentration for solubility. |
| Repeated Freeze-Thaw Cycles | Aliquot the protein to avoid repeated freezing and thawing. |
| Lack of Stabilizing Additives | Include cryoprotectants like glycerol (10-50%) in the storage buffer for freezing. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of PA28α
-
Aliquoting: Upon receipt, gently centrifuge the vial to collect the protein at the bottom. Reconstitute lyophilized protein according to the manufacturer's instructions. Aliquot the protein into low-protein-binding microcentrifuge tubes in volumes appropriate for single experiments.
-
Storage Buffer: A recommended storage buffer is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and 20% glycerol.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C for long-term storage.
-
Thawing: Thaw the protein aliquot rapidly in a water bath at room temperature and then immediately place it on ice. Avoid slow thawing on the benchtop.
Protocol 2: Assessing PA28α Activity using a Fluorogenic Peptide Substrate
This assay measures the ability of PA28α to activate the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Purified PA28α
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)
Procedure:
-
Prepare a reaction mixture containing the 20S proteasome (e.g., 2 nM final concentration) and PA28α (e.g., 20 nM final concentration) in the assay buffer. Include a control reaction without PA28α.
-
Incubate the mixture at 37°C for 10 minutes to allow for the association of PA28α and the 20S proteasome.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 50 µM.
-
Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate hydrolysis (increase in fluorescence over time). A higher rate in the presence of PA28α indicates its activator activity.
Visualizations
Caption: Figure 1. Recommended Storage Workflow for PA28α
Caption: Figure 2. Troubleshooting Logic for PA28α Degradation
Caption: Figure 3. Experimental Workflow for PA28α Activity Assay
addressing cytotoxicity of 20S Proteasome activator 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 20S Proteasome activator 1. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning cytotoxicity, that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that allosterically activates the 20S proteasome. It binds to the α-rings of the 20S proteasome core particle, inducing a conformational change that opens the substrate translocation gate.[1] This allows for the ubiquitin-independent degradation of proteins, particularly those that are intrinsically disordered or oxidatively damaged.[1][2]
Q2: What are the expected effects of this compound in cell culture?
A2: In cell-based assays, this compound is expected to enhance the degradation of specific protein substrates, such as α-synuclein and tau, which are implicated in neurodegenerative diseases.[2] This can lead to a reduction in the accumulation of these pathogenic proteins. The activator may also provide protection against cellular stress, such as oxidative stress, by promoting the clearance of damaged proteins.
Q3: Is this compound expected to be cytotoxic?
A3: While the primary role of 20S proteasome activation is to clear toxic proteins and is generally considered a pro-survival mechanism, sustained or excessive activation could potentially lead to cytotoxicity. This might occur through the depletion of essential, intrinsically disordered proteins or through off-target effects. However, specific cytotoxicity data for this compound is limited, and short-term exposure to proteasome activators has generally not been associated with significant toxicity.[3]
Q4: What are the potential off-target effects of this compound?
A4: As a small molecule, this compound could have off-target effects. While specific off-target interactions are not well-documented for this particular compound, researchers should consider the possibility of interactions with other cellular proteins or pathways. Comprehensive target profiling and careful experimental controls are recommended to mitigate this.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Reduced Viability | - High concentration of the activator: The compound may exhibit cytotoxicity at high concentrations. - Prolonged exposure: Continuous activation of the proteasome may lead to the degradation of essential proteins. - Cell line sensitivity: Different cell lines may have varying sensitivities to proteasome activation. - Off-target effects: The compound may be interacting with other cellular targets. | - Perform a dose-response curve: Determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT or PrestoBlue). - Optimize incubation time: Test shorter exposure times to minimize potential long-term effects. - Test in multiple cell lines: Compare the effects across different cell types to identify sensitive lines. - Include appropriate controls: Use vehicle-only controls and consider testing a structurally related but inactive compound if available. |
| No Effect on Target Protein Degradation | - Suboptimal concentration: The concentration of the activator may be too low to elicit a response. - Incorrect experimental conditions: Assay buffer, temperature, or incubation time may not be optimal. - Cell permeability issues: The compound may not be efficiently entering the cells. - Target protein is not a substrate for the 20S proteasome: The protein of interest may be primarily degraded through the ubiquitin-dependent 26S proteasome pathway. | - Increase the concentration: Test a higher concentration range based on the EC200 values. - Review and optimize protocol: Ensure all experimental parameters are correctly set. - Verify cell permeability: If possible, use analytical methods to measure intracellular compound concentration. - Confirm degradation pathway: Use proteasome inhibitors (e.g., MG132 for the 26S proteasome) to determine the primary degradation pathway of your protein of interest. |
| Inconsistent Results | - Compound stability: The activator may be unstable in solution over time. - Cell culture variability: Passage number, cell density, and overall cell health can affect results. - Reagent quality: Degradation of reagents or media can impact cellular responses. | - Prepare fresh solutions: Make fresh stock and working solutions of the activator for each experiment. - Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density. - Ensure reagent quality: Use fresh, high-quality reagents and media. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Proteasome Catalytic Site | EC200 (µM) |
| Trypsin-like | 0.3 |
| Chymotrypsin-like | 0.7 |
| Caspase-like | 1.8 |
EC200 is the concentration that elicits 200% of the basal activity.
Table 2: Example Data from a Cell Viability (MTT) Assay
| Concentration of Activator 1 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 89.1 ± 5.5 |
| 25 | 75.4 ± 7.3 |
| 50 | 52.8 ± 8.9 |
This is example data and will vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated versus control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the activator and controls.
-
Cell Harvesting: After treatment, harvest the cells (including the supernatant for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.[5][6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5][6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][7]
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the activator and controls.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.[8]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.[8]
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with the activator and controls. A positive control such as H₂O₂ should be included.
-
Probe Loading: Add a cell-permeable ROS-sensitive probe (e.g., DCFDA) to the cells and incubate.[9][10]
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for DCFDA).[10]
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Potential signaling impact of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Logical relationship between potential causes and indicators of cytotoxicity.
References
- 1. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Translating 20S Proteasome Activator 1 (PA28α/β) to Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the in vivo translation of 20S Proteasome activator 1 (PA28α/β, also known as REGα/β).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PA28α/β) and what is its primary function?
A1: this compound is a protein complex that binds to the 20S proteasome, the catalytic core of the proteasome system. The PA28α/β complex is a heteroheptamer, typically composed of three α and four β subunits.[1][2][3] Its primary role is not to enhance the degradation of large, intact proteins, but rather to alter the pattern of peptides generated by the proteasome.[2] This function is particularly important in the context of the immunoproteasome, where it can influence the repertoire of peptides presented on MHC class I molecules.
Q2: What are the major challenges in translating in vitro findings on PA28α/β to in vivo animal models?
A2: Translating in vitro findings to animal models presents several challenges. The in vivo function of PA28α/β can be influenced by post-translational modifications, such as phosphorylation, which may not be present in recombinant proteins used for in vitro studies.[2] Additionally, the expression and regulation of PA28α/β can vary between different tissues and cell types, leading to context-dependent effects. Furthermore, knockout studies of components of the proteasome system, such as the proteasome assembly chaperone PAC1, have demonstrated severe phenotypes like embryonic lethality, suggesting that disruption of proteasome function can have profound systemic consequences.[4][5]
Q3: What are the known phenotypes of animal models with altered expression of proteasome activators or related chaperones?
A3: Animal models with genetic modifications in proteasome components often exhibit significant phenotypes. For instance, knockout of the proteasome assembly chaperone PAC1 in mice results in early embryonic lethality, highlighting the critical role of proper proteasome assembly for development.[4][5] Conditional knockout of PAC1 in adult mouse hepatocytes leads to an accumulation of ubiquitinated proteins and premature senescence.[5] Mice lacking the PA28γ activator show a decrease in body size, and cells derived from these mice exhibit reduced growth and proliferation.[6]
Q4: What is the distinction between the endogenous activator PA28α/β and small-molecule activators of the 20S proteasome?
A4: Endogenous PA28α/β is a protein complex that acts as a specific regulator of the 20S proteasome, primarily influencing peptide cleavage patterns. Its activity and expression are tightly regulated within the cell. Small-molecule activators, on the other hand, are synthetic compounds designed to enhance the catalytic activity of the 20S proteasome.[7][8] These molecules may have different mechanisms of action, potentially inducing conformational changes in the 20S proteasome to facilitate substrate entry and degradation.[7] Their translation to in vivo models requires careful consideration of their pharmacokinetics and potential off-target effects.
Troubleshooting Guides
Problem: A novel small-molecule 20S proteasome activator shows high efficacy in vitro but lacks activity in our animal model.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Assess Bioavailability: Determine the oral bioavailability of the compound. If it is low, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection. 2. Measure Plasma Stability: Evaluate the stability of the compound in plasma from the animal model species. 3. Conduct a PK Study: Measure the concentration of the compound in plasma and target tissues over time after administration to determine its half-life, clearance, and tissue distribution.[9][10] |
| Rapid Metabolism | 1. In Vitro Metabolism Assays: Use liver microsomes from the animal model species to assess the metabolic stability of the compound. 2. Identify Metabolites: Characterize the major metabolites to determine if they are active or inactive. |
| Insufficient Target Engagement | 1. Develop a Target Engagement Assay: Use methods such as immunoprecipitation of the 20S proteasome from tissues followed by an activity assay, or develop a probe that specifically binds to the activated form of the proteasome. 2. Dose-Ranging Study: Perform a dose-escalation study in the animal model and measure target engagement at each dose to establish a dose-response relationship. |
| Species-Specific Differences | 1. Compare Protein Sequences: Align the amino acid sequences of the 20S proteasome subunits between humans and the animal model species to identify any differences in the putative binding site of the compound. 2. Test in Cells from the Animal Model: If possible, test the compound's activity in primary cells or cell lines derived from the animal model species. |
Problem: We are observing unexpected toxicity or adverse effects in our animal model treated with a 20S proteasome activator.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. In Vitro Profiling: Screen the compound against a panel of other enzymes and receptors to identify potential off-target interactions. 2. Structural Modifications: If off-target activity is identified, consider medicinal chemistry efforts to design analogs with improved selectivity. |
| Non-Specific Proteasome Activation | 1. Assess Substrate Specificity: In vitro, determine if the compound enhances the degradation of a broad range of substrates or if it shows some selectivity. 2. Histopathological Analysis: Conduct a thorough histopathological examination of major organs from treated animals to identify any signs of cellular damage. |
| Disruption of Essential Cellular Processes | 1. Cell Cycle Analysis: In cell culture, examine the effect of the compound on cell cycle progression. 2. Apoptosis Assays: Measure markers of apoptosis in tissues from treated animals. |
Data Summary
Table 1: Comparison of Endogenous PA28α/β and Small-Molecule 20S Proteasome Activators
| Feature | Endogenous PA28α/β | Small-Molecule Activators |
| Nature | Heptameric protein complex (REGα/β) | Synthetic organic or natural compounds |
| Mechanism of Action | Opens the gate of the 20S proteasome, alters peptide cleavage patterns | Varies; may allosterically open the gate or enhance catalytic activity |
| Specificity | Specific for the 20S proteasome | Can have off-target effects |
| Regulation | Transcriptional and post-translational control | Dependent on pharmacokinetics and metabolism |
| Primary Function | Modulation of antigen presentation | Therapeutic enhancement of proteostasis |
Table 2: Summary of Phenotypes in Proteasome Activator/Chaperone Knockout Mouse Models
| Gene Knockout | Animal Model | Key Phenotypes | Reference |
| PAC1 | Mouse | Early embryonic lethality; premature senescence in hepatocytes of conditional knockout | [4][5] |
| PA28γ (PSME3) | Mouse | Decreased body size; reduced cell growth and proliferation | [6] |
| FoxO1 | Mouse | Severely impaired proteasome activity in several tissues | [11][12] |
Experimental Protocols
Protocol 1: In Vivo Administration and Pharmacokinetic Analysis of a Small-Molecule 20S Proteasome Activator
-
Formulation: Prepare the compound in a vehicle suitable for the chosen administration route (e.g., 10% DMSO, 90% corn oil for oral gavage).[13] Ensure the final solution is clear and homogenous.
-
Animal Dosing: Administer the compound to the animal model (e.g., mice, rats) at the desired dose. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Compound Extraction: Extract the compound from the plasma using a suitable organic solvent (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Measurement of 20S Proteasome Activity in Animal Tissues
-
Tissue Homogenization: Harvest tissues of interest and immediately homogenize them in a lysis buffer containing a non-ionic detergent (e.g., NP-40) and protease inhibitors.
-
Protein Extraction: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the extracts using a standard method (e.g., BCA assay).
-
Proteasome Activity Assay: a. Dilute the protein extracts to a standardized concentration in an assay buffer. b. Add a fluorogenic peptide substrate specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[14] c. Incubate at 37°C and measure the increase in fluorescence over time using a plate reader. d. Include a sample with a specific proteasome inhibitor (e.g., bortezomib) to determine the proteasome-specific activity.
-
Data Analysis: Calculate the proteasome activity as the rate of fluorescence increase per microgram of total protein.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. PAC1 Gene Knockout Reveals an Essential Role of Chaperone-Mediated 20S Proteasome Biogenesis and Latent 20S Proteasomes in Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAC1 gene knockout reveals an essential role of chaperone-mediated 20S proteasome biogenesis and latent 20S proteasomes in cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FoxO1 Is a Novel Regulator of 20S Proteasome Subunits Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | FoxO1 Is a Novel Regulator of 20S Proteasome Subunits Expression and Activity [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 20S Proteasome Activator 1: Specificity and Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 20S Proteasome activator 1 with alternative activators. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of damaged, misfolded, and regulatory proteins. Its activity is essential for maintaining protein homeostasis (proteostasis), and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. Small molecule activators of the 20S proteasome represent a promising therapeutic strategy to enhance the clearance of toxic protein aggregates. This guide focuses on validating the specificity of "this compound" by comparing it with other known 20S proteasome activators.
Comparative Analysis of 20S Proteasome Activators
The efficacy and specificity of 20S proteasome activators can be quantified by their ability to enhance the distinct catalytic activities of the proteasome's β-subunits: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The following tables summarize the available quantitative data for this compound and a selection of alternative small molecule and endogenous activators.
Table 1: Small Molecule Activators of the 20S Proteasome
| Activator | Target Specificity | EC50 / EC200 (µM) | Key Substrates Degraded | Reference |
| This compound | Chymotrypsin-like, Trypsin-like, Caspase-like | EC200: 0.7 (CT-L), 0.3 (T-L), 1.8 (C-L) | α-synuclein (A53T mutant) | [1] |
| TCH-165 | Chymotrypsin-like, Trypsin-like, Caspase-like | EC50: 4.2 (CT-L), 3.2 (T-L), 4.7 (C-L) | α-synuclein, tau, c-MYC | [2][3] |
| AM-404 | Broad | EC50: ~32 | α-synuclein | [4] |
| MK-886 | Broad | EC50: ~32 | α-synuclein | [4] |
| Chlorpromazine Analogue 8 | Preferentially Chymotrypsin-like | EC200: 13.5 | α-synuclein, tau | [4] |
| Dihydroquinazoline 18 | Chymotrypsin-like, Trypsin-like, Caspase-like | EC200: 1.3 | α-synuclein | [4] |
| Betulinic Acid | Selectively Chymotrypsin-like | - | - | [5] |
Table 2: Endogenous Protein Activators of the 20S Proteasome
| Activator | Target Specificity | Mechanism of Action | Key Functions | Reference |
| PA28αβ (11S REGαβ) | Chymotrypsin-like, Trypsin-like, Caspase-like | Induces open-gate conformation of the 20S proteasome. | Antigen processing for MHC class I presentation, response to oxidative stress. | [3][6][7] |
| PA28γ (11S REGγ) | Primarily Trypsin-like (allosteric activation) | Can switch to a gate-opening activator via mutation (K188E). | Regulation of cell growth, proliferation, and chromatin compaction. | [8][9] |
| PA200 | Broad | Induces conformational changes in the 20S proteasome to enhance substrate entry. | DNA repair, spermatogenesis. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity and efficacy of 20S proteasome activators.
Protocol 1: In Vitro 20S Proteasome Activity Assay
This assay measures the ability of a compound to enhance the catalytic activity of purified 20S proteasome using fluorogenic peptide substrates.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer and purified 20S proteasome (final concentration typically 1-5 nM).
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., SDS at a low concentration).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10-100 µM.
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460-480 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Determine the fold activation by dividing the rate of the test compound-treated sample by the rate of the vehicle control.
-
Plot the fold activation against the compound concentration to determine the EC200 or EC50 value.
Protocol 2: In Vitro Protein Degradation Assay
This assay assesses the ability of a 20S proteasome activator to enhance the degradation of a specific protein substrate.
Materials:
-
Purified human 20S proteasome
-
Purified protein substrate (e.g., recombinant α-synuclein, tau, or a structured protein like GAPDH as a negative control)
-
Assay Buffer (as in Protocol 1)
-
Test compound
-
Proteasome inhibitor (e.g., bortezomib) as a negative control
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific to the protein substrate
Procedure:
-
Set up reaction tubes containing assay buffer, purified 20S proteasome, and the protein substrate.
-
Add the test compound at the desired concentration. Include a vehicle control and a proteasome inhibitor control.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody against the protein substrate.
-
Quantify the band intensity to determine the extent of protein degradation over time.
Visualizing Mechanisms and Workflows
Signaling Pathway: Ubiquitin-Proteasome System
The following diagram illustrates the two main pathways of proteasomal degradation: the ubiquitin-dependent pathway involving the 26S proteasome and the ubiquitin-independent pathway primarily mediated by the 20S proteasome, which can be enhanced by activators.
Caption: The Ubiquitin-Proteasome System and the role of 20S activators.
Experimental Workflow: Validating a 20S Proteasome Activator
This diagram outlines the typical experimental workflow for identifying and characterizing a novel 20S proteasome activator.
Caption: Workflow for validating the specificity of a 20S proteasome activator.
Conclusion
This compound demonstrates potent activation across all three catalytic sites of the 20S proteasome, with a particularly high potency for the trypsin-like and chymotrypsin-like activities. This profile suggests it is a broad-spectrum activator. In comparison, other small molecules exhibit more varied specificity, with some, like Betulinic Acid, showing high selectivity for a single catalytic site. Endogenous activators such as PA28γ also display a high degree of specificity, primarily targeting the trypsin-like activity through an allosteric mechanism.
The choice of a 20S proteasome activator for research or therapeutic development will depend on the desired outcome. Broad-spectrum activators like this compound may be beneficial for the general clearance of a wide range of intrinsically disordered proteins. In contrast, more specific activators may offer a more targeted approach with potentially fewer off-target effects. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the nuanced differences between these promising molecules. Future research should aim for head-to-head comparisons of these activators under standardized conditions to build a more comprehensive and directly comparable dataset.
References
- 1. researchgate.net [researchgate.net]
- 2. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE IMMUNOPROTEASOME, THE 20S PROTEASOME, AND THE PA28αβ PROTEASOME REGULATOR ARE OXIDATIVE-STRESS-ADAPTIVE PROTEOLYTIC COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 20S proteasome activator PA28γ controls the compaction of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 20S Proteasome Activator 1 vs. Genetic Methods for Proteasome Activation
For researchers, scientists, and drug development professionals, modulating the proteasome—the cell's primary protein degradation machinery—is a key strategy for studying and treating a range of diseases. The choice of activation method is critical and depends on the specific experimental goals. This guide provides an objective comparison between the small molecule 20S Proteasome activator 1 (PA28α/REGα) and genetic approaches, supported by experimental data and detailed protocols.
Quantitative Performance: A Side-by-Side Analysis
The efficacy and characteristics of proteasome activation vary significantly between chemical and genetic methods. The following table summarizes key quantitative data for a direct comparison.
| Parameter | This compound (PA28α/REGα) | Genetic Methods (e.g., Subunit Overexpression) |
| Mechanism of Action | Binds reversibly to the α-rings of the 20S proteasome, inducing a conformational change that opens the substrate entry gate.[1][2] | Increases the cellular pool of proteasome subunits to promote the assembly of additional or altered proteasome complexes.[3] |
| Fold Activation | Can cause a 2- to 50-fold increase in the hydrolysis of small fluorogenic peptide substrates.[4] | Overexpression of subunits like β5 can increase proteasome activity and extend lifespan in model organisms.[5][6] |
| Substrate Specificity | Markedly enhances the degradation of small peptides but not folded or ubiquitinated proteins.[7] | Can alter substrate preference; overexpression of specific subunits can enhance degradation of certain protein classes.[5] |
| Reversibility | Activation is reversible upon removal of the compound.[1] | Generally irreversible, requiring the use of inducible expression systems for temporal control. |
| Cellular Delivery | Requires cell-permeable compounds or specialized delivery systems. | Achieved via standard transfection or viral transduction techniques. |
| Potential Off-Target Effects | High concentrations may lead to non-specific cellular effects. | Can cause cellular stress, disrupt the stoichiometric balance of proteasome complexes, and alter cellular signaling.[8][9] |
Mechanisms and Workflows
Visualizing the underlying processes is essential for understanding how each method functions and for designing experiments.
PA28α/REGα: The Molecular Gatekeeper
PA28α/REGα functions as an ATP-independent regulator that docks onto the 20S proteasome. This binding event triggers an allosteric change in the α-subunits, opening the narrow channel into the proteasome's catalytic core and facilitating the entry of small peptides.
Caption: Mechanism of 20S proteasome activation by PA28α/REGα.
Genetic Activation: Building a Better Degradation Machine
Genetic methods enhance proteasome capacity by increasing the expression of its constituent parts. Overexpressing a single subunit, such as the catalytic β5 subunit or the regulatory Rpn6 subunit, can lead to the assembly of more 26S proteasomes and an overall boost in degradation capacity.[3][10]
Caption: Workflow for genetic activation of the proteasome.
Detailed Experimental Protocols
Reproducible and quantifiable results depend on robust experimental design. The following protocols are fundamental for assessing proteasome activation.
Protocol 1: In Vitro Proteasome Peptidase Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome by measuring the cleavage of a specific fluorogenic peptide.
-
Objective: To measure the direct effect of an activator on the catalytic activity of purified 20S proteasome.
-
Materials:
-
Purified human 20S proteasome.
-
This compound (PA28α/REGα).
-
Fluorogenic substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
DMSO for dissolving compounds.
-
Black 96-well microplate.
-
Plate reader capable of fluorescence measurement (Excitation: 340-380 nm, Emission: 405-460 nm).[11][12]
-
-
Procedure:
-
Prepare a 1 mM stock solution of Suc-LLVY-AMC in DMSO. Further dilute to a 5x working stock (e.g., 100 µM) in Assay Buffer.
-
Prepare serial dilutions of PA28α/REGα in Assay Buffer.
-
In a 96-well plate, add 1 µg of purified 20S proteasome to each well.
-
Add the PA28α/REGα dilutions to the wells. Include a vehicle control (Assay Buffer with DMSO).
-
Incubate the plate at 37°C for 30 minutes to allow for complex formation.[12]
-
Initiate the reaction by adding 15-20 µL of the 5x Suc-LLVY-AMC substrate to each well.
-
Immediately place the plate in the plate reader and measure fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the curve. Compare the rates of activated samples to the control to determine fold activation.
-
Protocol 2: Cellular Degradation Assay Using a Reporter Substrate
This assay measures the ability of activated proteasomes to degrade a target protein within a cellular context.
-
Objective: To assess the functional consequence of proteasome activation on protein turnover in live cells.
-
Materials:
-
HEK293T or other suitable cell line.
-
Expression vector for a proteasome reporter substrate (e.g., GFPu, a short-lived GFP variant).
-
Method for proteasome activation: PA28α/REGα compound or expression vector for a proteasome subunit.
-
Transfection reagent.
-
Cycloheximide (B1669411) (CHX), a protein synthesis inhibitor.
-
Lysis buffer (e.g., RIPA buffer).
-
Reagents for Western blotting (antibodies against GFP and a loading control like GAPDH).
-
-
Procedure:
-
Seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the GFPu reporter plasmid. For genetic activation, co-transfect with the proteasome subunit expression vector.
-
Allow 24 hours for protein expression. For chemical activation, add PA28α/REGα at the desired concentration and incubate for an additional 4-6 hours.
-
Add cycloheximide (e.g., 50-100 µg/mL) to all wells to stop new protein synthesis. This marks time point zero (T=0).
-
Harvest cells at multiple time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Lyse the cells, quantify total protein concentration, and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of GFPu and the loading control at each time point.
-
Quantify band intensities and plot the remaining GFPu level over time to determine the degradation rate for each condition.
-
Comparative Study Workflow
A logical workflow is essential for a direct and unbiased comparison of the two activation methods.
Caption: A logical workflow for comparing proteasome activation methods.
Conclusion and Recommendations
Both chemical and genetic methods are powerful tools for activating the proteasome, but their applications differ significantly.
This compound (PA28α/REGα) is the ideal choice for experiments requiring acute, reversible, and dose-dependent activation. Its specificity for small peptides makes it a valuable tool for studying the fundamental mechanisms of proteasome gate-opening and its role in processes like antigen presentation without globally affecting the degradation of larger, ubiquitinated proteins.
Genetic methods , such as the overexpression of key subunits, are better suited for creating stable cell lines or animal models with chronically enhanced proteasome capacity. This approach is invaluable for long-term studies on aging, proteotoxic stress, and neurodegenerative diseases, where a sustained increase in protein degradation is desired.[5] However, researchers must remain vigilant for potential artifacts arising from the overexpression of a single component of a large multi-protein complex.
Ultimately, the selection of an activation method should be guided by a clear understanding of the experimental question and the distinct advantages and limitations inherent to each approach.
References
- 1. Proteasome activator PA28 and its interaction with 20 S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dynamic Regulation of Proteasome Expression [frontiersin.org]
- 4. Differential Roles of Proteasome and Immunoproteasome Regulators Pa28αβ, Pa28γ and Pa200 in the Degradation of Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome β5 subunit overexpression improves proteostasis during aging and extends lifespan in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Proteasome dysfunction induces excessive proteome instability and loss of mitostasis that can be mitigated by enhancing mitochondrial fusion or autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ubiqbio.com [ubiqbio.com]
Cross-Validation of 20S Proteasome Activator 1 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of a potent small molecule 20S Proteasome activator, TCH-165. The data presented here is collated from multiple studies to offer a cross-validation of its performance in various cancer cell lines. This document is intended to serve as a resource for researchers investigating the therapeutic potential of 20S proteasome activation.
Introduction to 20S Proteasome Activation
The 20S proteasome is the catalytic core of the proteasome system, responsible for the degradation of damaged, misfolded, and regulatory proteins. Unlike the 26S proteasome, the 20S proteasome can degrade proteins in a ubiquitin- and ATP-independent manner. Activation of the 20S proteasome is a promising therapeutic strategy for diseases characterized by the accumulation of toxic proteins, such as in neurodegenerative disorders and certain cancers. This guide focuses on TCH-165, a small molecule activator that enhances 20S proteasome-mediated protein degradation.[1][2]
Comparative Activity of TCH-165 Across Different Cell Lines
TCH-165 has been demonstrated to enhance the activity of the 20S proteasome across a variety of cancer cell lines, primarily of hematopoietic and epithelial origin. Its efficacy has been quantified through measurements of its half-maximal effective concentration (EC₅₀) for enhancing proteolytic activity and its half-maximal cytotoxic concentration (CC₅₀) in different cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data for TCH-165 activity in different cell lines as reported in the literature.
Table 1: EC₅₀ of TCH-165 for Enhancing 20S Proteasome Catalytic Activities
| Cell Line/System | Chymotrypsin-like (CT-L) Activity | Trypsin-like (Tryp-L) Activity | Caspase-like (Casp-L) Activity | Reference |
| Purified 20S Proteasome | 4.2 µM | 3.2 µM | 4.7 µM | [3] |
| HCT-116 (Colon Carcinoma) | 2.57 µM (for MYC-mediated transcription) | Not Reported | Not Reported | [1] |
Table 2: Cytotoxic Activity (CC₅₀) of TCH-165 in Multiple Myeloma Cell Lines
| Cell Line | CC₅₀ | Reference |
| RPMI-8226 | 0.9 µM | [1] |
| L363 | 5.0 µM | [1] |
| NCI-H929 | 4.3 µM | [1] |
Mechanism of Action of TCH-165
TCH-165 enhances 20S proteasome activity by modulating the assembly of the 26S proteasome, which favors the formation of the proteolytically active, open-gate conformation of the 20S proteasome.[1][3] This mode of action increases the accessibility of substrates to the catalytic chamber of the 20S proteasome. Studies have shown that TCH-165 specifically enhances the degradation of intrinsically disordered proteins (IDPs), such as c-MYC, α-synuclein, and tau, while not affecting the degradation of structured proteins like GAPDH.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.
-
Preparation of Reagents :
-
Assay Buffer: 25 mM HEPES, pH 7.5.
-
Purified 20S Proteasome: Diluted in assay buffer.
-
TCH-165: Stock solution prepared in DMSO and diluted to final concentrations in assay buffer.
-
Fluorogenic Substrates: Suc-LLVY-AMC (for chymotrypsin-like), Boc-LRR-AMC (for trypsin-like), and Z-LLE-AMC (for caspase-like) stock solutions in DMSO.
-
-
Assay Procedure :
-
Purified 20S proteasome is pre-incubated with varying concentrations of TCH-165 in a 96-well plate for 1 hour on ice.
-
The reaction is initiated by adding the specific fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction and used to determine the EC₅₀ values.
-
Cell Viability (CC₅₀) Assay
This assay determines the concentration of TCH-165 that inhibits cell growth by 50%.
-
Cell Culture :
-
Multiple myeloma cell lines (RPMI-8226, L363, NCI-H929) are cultured in appropriate media and conditions.
-
-
Assay Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of TCH-165 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The CC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis for Protein Degradation
This method is used to visualize the degradation of specific proteins in response to TCH-165 treatment.
-
Cell Treatment and Lysis :
-
Cells (e.g., HEK293T, RPMI-8226) are treated with TCH-165 for the desired time.
-
Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Immunoblotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., c-MYC, α-synuclein, tau, GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The available data from multiple studies collectively validate the activity of the small molecule TCH-165 as a potent activator of the 20S proteasome in a range of cancer cell lines. It demonstrates efficacy in enhancing the degradation of key oncoproteins like c-MYC and exhibits cytotoxic effects in multiple myeloma cells. The provided protocols and diagrams offer a framework for researchers to further investigate the therapeutic potential of 20S proteasome activation in various disease models. Further head-to-head comparative studies in a broader panel of cell lines, including non-cancerous and neuronal cells, would be beneficial to fully elucidate the therapeutic window and potential applications of this class of compounds.
References
A Comparative Guide to 20S Proteasome Activators: PA200 and PA28γ
For Researchers, Scientists, and Drug Development Professionals
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, relies on various activators to regulate its proteolytic activity. Among these, the nuclear activators PA200 (Proteasome Activator 200, also known as PSME4) and PA28γ (Proteasome Activator 28 gamma, also known as PSME3 or Ki antigen) play crucial, yet distinct, roles in cellular homeostasis. This guide provides an objective comparison of their structure, function, and performance, supported by experimental data, to aid researchers in understanding their unique contributions to cellular processes.
Core Comparison: Structural and Functional Overview
PA200 and PA28γ are both ATP-independent activators that bind to the 20S proteasome, but they differ fundamentally in their structure and the primary mechanisms by which they stimulate proteolysis.
| Feature | 20S Proteasome Activator 1 (PA200) | PA28γ (PSME3) |
| Structure | Monomeric, dome-like architecture (~200 kDa)[1][2]. | Homoheptameric, ring-shaped complex (~200 kDa)[3][4]. |
| Cellular Localization | Predominantly nuclear[1][5][6]. | Exclusively nuclear[3][7][8]. |
| Mechanism of Action | Binds as a monomer to open the 20S proteasome gate via its C-terminus, enabling substrate entry[9]. | Binds as a heptameric ring, allosterically activating the proteasome's trypsin-like activity[8][10][11]. |
| Substrate Preference | Promotes degradation of acetylated core histones and unfolded proteins[9][12]. | Enhances the degradation of small peptides and certain unfolded or unstructured proteins[13]. |
| Primary Biological Roles | DNA double-strand break repair, spermatogenesis, chromatin remodeling, and response to oxidative stress[5][9][14][15][16]. | Regulation of cell cycle, apoptosis, chromosomal stability, and has pro-tumoral activity[3][7][17][18]. |
Structural and Mechanistic Diagrams
The distinct structures of PA200 and PA28γ dictate how they interact with and activate the 20S proteasome.
Caption: Mechanisms of 20S proteasome activation by monomeric PA200 and heptameric PA28γ.
Performance Data and Experimental Protocols
Quantitative assays reveal differences in how PA200 and PA28γ enhance proteasomal activity towards specific substrates.
Table 1: Quantitative Analysis of Proteasome Activation
| Assay Type | Substrate | Activator | Fold Activation of 20S Proteasome |
| Peptide Hydrolysis | Fluorogenic T-L peptide (RLR-AMC) | PA28γ | ~20-fold increase[10]. |
| Peptide Hydrolysis | Fluorogenic peptide (Suc-LLVY-AMC) | PA200 | Significant activation[19]. |
| Protein Degradation | Oxidized Proteins | PA28γ | Significantly increases selective degradation[15]. |
| Protein Degradation | Acetylated Histones | PA200 | Promotes degradation[12]. |
| Protein Degradation | Oxidized Hemoglobin | PA200 | Inhibited degradation[19]. |
T-L: Trypsin-Like; RLR-AMC & Suc-LLVY-AMC are fluorogenic peptide substrates.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay (Peptide Hydrolysis)
This protocol measures the ability of PA200 or PA28γ to enhance the cleavage of a small fluorogenic peptide by the 20S proteasome.
-
Reaction Setup: In a 384-well plate, combine purified 20S proteasome (e.g., 1 nM) with the desired concentration of purified recombinant PA200 or PA28γ in assay buffer.
-
Substrate Addition: Add a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or RLR-AMC) to a final concentration of 50-100 µM[20].
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals using a fluorescence plate reader[20].
-
Analysis: Calculate the rate of substrate cleavage (RFU/min) to determine the level of proteasome activation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Interaction Analysis
This method is used to confirm the physical interaction between the activators and the 20S proteasome within a cellular context.
Caption: Standard experimental workflow for Co-Immunoprecipitation (Co-IP).
Signaling Pathway Involvement
PA200 and PA28γ are integrated into distinct signaling pathways, reflecting their specialized biological functions.
PA200 in the DNA Damage Response (DDR)
PA200 is a key player in the repair of DNA double-strand breaks (DSBs). Following DNA damage, PA200 relocates to form nuclear foci and facilitates the degradation of core histones, which is necessary for chromatin remodeling and recruitment of repair machinery[5][6][14].
References
- 1. mdpi.com [mdpi.com]
- 2. The Proteasome Activator PA200/PSME4 | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. PA200, a nuclear proteasome activator involved in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PA200, a nuclear proteasome activator involved in DNA repair | The EMBO Journal [link.springer.com]
- 7. PA28γ, an Accomplice to Malignant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryo-EM structures of the human PA200 and PA200-20S complex reveal regulation of proteasome gate opening and two PA200 apertures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PA200, a nuclear proteasome activator involved in DNA repair | The EMBO Journal [link.springer.com]
- 15. Proteasome activators, PA28γ and PA200, play indispensable roles in male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | PA28γ, an Accomplice to Malignant Cancer [frontiersin.org]
- 19. Differential Roles of Proteasome and Immunoproteasome Regulators Pa28αβ, Pa28γ and Pa200 in the Degradation of Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Independent Verification of 20S Proteasome Activator 1's Effects on Tau Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 20S Proteasome activator 1's effects on tau protein against alternative tau degradation pathways. Experimental data from independent studies are presented to support the comparison, along with detailed methodologies for key experiments.
Executive Summary
The accumulation of pathological tau protein is a hallmark of several neurodegenerative diseases, collectively known as tauopathies. Enhancing the clearance of tau is a promising therapeutic strategy. The 20S proteasome, a core component of the ubiquitin-proteasome system, has been identified as a key player in the degradation of tau in an ATP and ubiquitin-independent manner. The this compound (PA28α/β) and small molecule activators can enhance this process. This guide compares the efficacy of activating the 20S proteasome with other major tau degradation pathways, namely the autophagy-lysosome system.
Comparison of Tau Degradation Pathways
The primary cellular mechanisms for degrading tau protein are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). While the 26S proteasome, part of the UPS, degrades ubiquitinated proteins, the 20S proteasome can directly degrade unfolded proteins like tau without ubiquitination.[1][2] The ALP encompasses macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA), all of which contribute to tau clearance.[3][4][5]
| Degradation Pathway | Activator/Modulator | Tau Substrate Specificity | Reported Efficacy | Reference |
| 20S Proteasome | Endogenous Activity | Unfolded, monomeric tau | Half-life of ~46-60 hours in vitro/in cells.[6][7] | [6][7] |
| This compound (PA28α/β) | Unfolded proteins | Enhances peptide hydrolysis by the 20S proteasome.[8] | [8] | |
| Small Molecule Activators (e.g., TCH-165) | Intrinsically disordered proteins, including tau | Can enhance 20S-mediated degradation of tau in vitro. | [9] | |
| Autophagy-Lysosome Pathway | Rapamycin (mTOR inhibitor) | Soluble and aggregated tau | Reduces tau levels in vitro and in vivo.[3] | [3] |
| Trehalose | Endogenous tau | Reduces insoluble tau in a mouse model.[10] | [10] | |
| Chaperone-Mediated Autophagy (CMA) | Soluble, monomeric tau with KFERQ-like motif | A significant fraction of neuronal tau is degraded by CMA.[11] | [11] |
Detailed Experimental Protocols
In Vitro Tau Degradation by 20S Proteasome
This protocol is adapted from studies investigating the direct degradation of recombinant tau by purified 20S proteasomes.[1][12]
Materials:
-
Recombinant human tau protein (e.g., hTau40)
-
Purified human 20S proteasome
-
20S Proteasome Activator (e.g., PA28α/β, optional)
-
Degradation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG132 or lactacystin) for negative control
-
SDS-PAGE gels and Western blot reagents
-
Anti-tau antibodies
Procedure:
-
Prepare a reaction mixture containing recombinant tau protein (e.g., 200 nM) in degradation buffer.
-
Add purified 20S proteasome (e.g., 20 nM). If testing an activator, pre-incubate the 20S proteasome with the activator (e.g., 40 nM PA28α/β) for 15 minutes at 37°C.
-
Set up a negative control reaction with a proteasome inhibitor added to the mixture.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction and stop the degradation by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-tau antibody to visualize the degradation of full-length tau and the appearance of degradation products.
-
Quantify the band intensities to determine the rate of tau degradation.
Cell-Based Tau Clearance Assay
This protocol is a general method for assessing the clearance of tau in a cellular context, which can be adapted to test the effects of 20S proteasome activators.[13]
Materials:
-
Neuronal cell line overexpressing tau (e.g., SH-SY5Y cells stably expressing tau)
-
Cell culture medium and supplements
-
20S proteasome activator (small molecule)
-
Cycloheximide (B1669411) (protein synthesis inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Western blot reagents
-
Anti-tau and anti-loading control (e.g., GAPDH or β-actin) antibodies
Procedure:
-
Plate the tau-overexpressing cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with cycloheximide (e.g., 10 µg/mL) to inhibit new protein synthesis.
-
Simultaneously, treat the cells with the 20S proteasome activator at various concentrations or a vehicle control.
-
Incubate the cells for different time periods (e.g., 0, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the blots with an anti-tau antibody and an antibody against a loading control.
-
Quantify the tau band intensities and normalize them to the loading control to determine the rate of tau clearance.
Proteasome Activity Assay in Cell Lysates
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates, which can be used to verify the target engagement of a 20S proteasome activator.[14][15]
Materials:
-
Cells treated with a 20S proteasome activator or vehicle control
-
Lysis buffer for proteasome activity (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) for negative control
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Treat cells with the 20S proteasome activator or vehicle for the desired time.
-
Harvest and lyse the cells in the proteasome activity lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add a reaction mixture containing assay buffer and the fluorogenic substrate.
-
Add equal amounts of protein lysate to each well. Include a blank (lysis buffer only) and a negative control (lysate with a proteasome inhibitor).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm at regular intervals to determine the reaction kinetics.
-
Calculate the proteasome activity as the rate of increase in fluorescence, corrected for the blank and inhibited controls.
Signaling Pathways and Visualization
20S Proteasome-Mediated Tau Degradation
The 20S proteasome degrades tau in a ubiquitin- and ATP-independent manner. This process can be enhanced by the proteasome activator PA28γ (a component of the PA28α/β complex in the cytoplasm) in the nucleus. The expression and assembly of the proteasome and its activators are regulated by various signaling pathways, including those responsive to oxidative stress.[9][16] For instance, the transcription factor Nrf2 can induce the expression of proteasome subunits.[16] Post-translational modifications of tau, such as phosphorylation, can also influence its susceptibility to degradation by the 20S proteasome.[7]
Experimental Workflow for Comparing Tau Degradation
This workflow outlines the steps to compare the efficacy of a 20S proteasome activator against a known autophagy inducer in a cell-based model.
Conclusion
The independent verification of the 20S proteasome's role in tau degradation highlights a promising avenue for therapeutic intervention in tauopathies. Both the endogenous PA28 activators and exogenous small molecules have demonstrated the potential to enhance the clearance of unfolded tau. While direct quantitative comparisons with the autophagy-lysosome pathway are still emerging, the available data suggest that activating the 20S proteasome is a viable and complementary strategy. Further research focusing on the in vivo efficacy and safety of 20S proteasome activators is warranted to translate these findings into clinical applications. This guide provides researchers and drug developers with a foundational understanding of the comparative landscape of tau degradation pathways and the experimental approaches to evaluate novel therapeutic agents.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Frontiers | Tau Clearance Mechanisms and Their Possible Role in the Pathogenesis of Alzheimer Disease [frontiersin.org]
- 3. Frontiers | Degradation and Transmission of Tau by Autophagic-Endolysosomal Networks and Potential Therapeutic Targets for Tauopathy [frontiersin.org]
- 4. Degradation of tau protein by autophagy and proteasomal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasomal degradation of the intrinsically disordered protein tau at single-residue resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation inhibits turnover of the tau protein by the proteasome: influence of RCAN1 and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome degradation of brain cytosolic tau in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of in vivo turnover of tau in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. babraham.ac.uk [babraham.ac.uk]
- 13. youtube.com [youtube.com]
- 14. Proteasome activity assay [bio-protocol.org]
- 15. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Unlocking Therapeutic Potential: A Comparative Guide to 20S Proteasome Activator 1 and Its Inhibitors
For researchers, scientists, and drug development professionals, the modulation of the 20S proteasome presents a compelling therapeutic avenue for a range of diseases, from neurodegenerative disorders to cancer. This guide provides an objective comparison of the novel 20S Proteasome activator 1 against established proteasome inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of damaged, misfolded, and regulatory proteins. While inhibitors of the proteasome have been successfully developed as anti-cancer agents, their mechanism of inducing apoptosis through the accumulation of toxic proteins can lead to significant side effects. Conversely, activators of the 20S proteasome offer a promising alternative, particularly for neurodegenerative diseases characterized by the aggregation of intrinsically disordered proteins like α-synuclein and tau. By enhancing the natural clearance of these toxic proteins, activators may provide a more targeted and less cytotoxic therapeutic strategy.
Quantitative Comparison of 20S Proteasome Modulators
The following table summarizes the potency of this compound in comparison to several well-characterized proteasome inhibitors. The data highlights the different mechanisms of action, with activators enhancing the proteasome's catalytic activity and inhibitors blocking it.
| Compound | Type | Target | Potency (EC50/IC50) | Therapeutic Area |
| This compound | Activator | 20S Proteasome (Trypsin-like, Chymotrypsin-like, Caspase-like sites) | EC200: 0.3 µM (Trypsin-like), 0.7 µM (Chymotrypsin-like), 1.8 µM (Caspase-like)[1] | Neurodegenerative Diseases |
| Bortezomib | Inhibitor | 20S Proteasome (primarily Chymotrypsin-like site) | IC50: 1.9 - 10.2 nM (48h incubation)[2] | Multiple Myeloma, Mantle Cell Lymphoma[3] |
| Carfilzomib | Inhibitor | 20S Proteasome (primarily Chymotrypsin-like site) | IC50: 21.8 ± 7.4 nM (1h exposure)[4] | Multiple Myeloma[3] |
| Epoxomicin | Inhibitor | 20S Proteasome (selective for Chymotrypsin-like site) | IC50: ~50 nM[5] | Research Tool |
| MG132 | Inhibitor | 20S Proteasome (potent, reversible) | IC50: ~10 µM (for OATP1B3-mediated transport inhibition)[5] | Research Tool |
| Phenothiazines (e.g., compound 2) | Activator | 20S Proteasome (Chymotrypsin-like, Tryptic-like, Caspase-like sites) | EC50: 4.9 µM (Chymotrypsin-like), 10.0 µM (Tryptic-like), 4.8 µM (Caspase-like)[6] | Potential for Neurodegenerative Diseases |
| Betulinic Acid | Activator | 20S Proteasome (preferentially Chymotrypsin-like site) | EC50: ~2.5 µg/mL[7] | Research Interest |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 50 mM stock in DMSO[8]
-
Test compounds (this compound or inhibitors) at various concentrations
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)[8]
Procedure:
-
Prepare a working solution of the 20S proteasome in Assay Buffer.
-
In a 96-well plate, add the test compounds at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Add the purified 20S proteasome to each well and incubate for 15 minutes at 37°C to allow for compound interaction.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 50-200 µM.[8]
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.
-
For activators, calculate the EC50 value, which is the concentration that elicits 50% of the maximal activation. For inhibitors, calculate the IC50 value, the concentration that causes 50% inhibition of the proteasome activity.
In-Vitro Degradation of α-Synuclein
This assay assesses the ability of 20S proteasome activators to enhance the degradation of α-synuclein.
Materials:
-
Recombinant human α-synuclein protein
-
Purified human 20S proteasome
-
Degradation Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Test activator (e.g., this compound)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against α-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up reaction tubes containing Degradation Buffer, recombinant α-synuclein, and purified 20S proteasome.
-
Add the test activator at various concentrations to the respective tubes. Include a vehicle control and a positive control with a known proteasome inhibitor.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 1, 2, 4 hours).
-
Stop the reaction at each time point by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Quantify the band intensity to determine the extent of α-synuclein degradation.
Western Blot Analysis of Cellular Tau Protein Levels
This protocol is used to determine the effect of 20S proteasome modulators on the levels of endogenous tau protein in a cellular context.
Materials:
-
Cell line expressing tau protein (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and reagents
-
Test compounds (activator or inhibitor)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against total tau and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24 hours).
-
Lyse the cells using Lysis Buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane and probe with the primary anti-tau antibody and the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot and visualize the bands.
-
Quantify the band intensities for tau and the loading control. Normalize the tau signal to the loading control to determine the relative change in tau protein levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the opposing effects of 20S proteasome activators and inhibitors on the protein degradation pathway.
Caption: Opposing effects of activators and inhibitors on the 20S proteasome.
Caption: Distinct therapeutic outcomes of activation vs. inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers and Drug Development Professionals: A Comparative Guide to 20S Proteasome Activation for In Vivo Neuroprotection
The accumulation of misfolded and damaged proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The ubiquitin-proteasome system (UPS) is the cell's primary machinery for clearing these toxic proteins. Consequently, enhancing the activity of the 20S proteasome, the catalytic core of this system, has emerged as a promising therapeutic strategy.[1][2] This guide provides a comparative overview of natural compounds that have demonstrated in vivo neuroprotective effects through the activation of the 20S proteasome, with a focus on experimental data and methodologies.
The endogenous 20S proteasome activator complex, PA28 (also known as the 11S regulator), particularly its alpha and beta subunits, plays a role in regulating the proteasome.[3] However, the focus of current therapeutic development is on small molecules that can be administered as drugs. Here, we compare two prominent natural compounds, Oleuropein (B1677263) and Betulinic Acid , and contrast their efficacy with an alternative neuroprotective agent, Resveratrol (B1683913) , which operates through different, though sometimes overlapping, pathways.
Comparative Analysis of Neuroprotective Compounds
The following tables summarize the in vivo experimental data for Oleuropein, Betulinic Acid, and Resveratrol in animal models of neurodegenerative diseases.
Table 1: Oleuropein Aglycone (OLE) - A Proteasome-Activating Polyphenol
Oleuropein, a key polyphenol from olive oil, and its metabolite oleuropein aglycone (OLE), have been shown to stimulate proteasome activity and induce autophagy, contributing to their neuroprotective effects.[4][5][6][7][8]
| Animal Model | Compound/Dose | Key Findings (Quantitative) | Alternative/Control | Key Findings (Alternative/Control) |
| TgCRND8 mice (Alzheimer's Disease model)[8] | Oleuropein Aglycone (OLE), 50 mg/Kg/day in drinking water for 8 weeks | - Significant reduction in Aβ plaque load in the cortex.- Marked activation of autophagy in the brain.[8]- Improved cognitive performance in behavioral tests.[8] | Untreated TgCRND8 mice | - High Aβ plaque burden.- Basal levels of autophagy.- Significant cognitive deficits. |
| Neonatal rats (General neuroprotection)[6] | Oleuropein (OLPN) | - Found to activate neonatal neocortical proteasomes in vivo.[6] | Vehicle/Control | - Basal proteasome activity. |
Table 2: Betulinic Acid (BA) - A Pentacyclic Triterpenoid Proteasome Activator
Betulinic acid, a natural compound found in the bark of several plant species, is a potent activator of the 20S proteasome's chymotrypsin-like activity and has demonstrated neuroprotective properties.[9][10]
| Animal Model | Compound/Dose | Key Findings (Quantitative) | Alternative/Control | Key Findings (Alternative/Control) |
| MCAO Rats (Cerebral Ischemia model)[10] | Betulinic Acid (BA), 25 or 50 mg/kg intraperitoneally | - Dose-dependent reduction in neurological deficit score.- Significant decrease in infarct volume.- Reduced levels of inflammatory markers (IL-1β, TNF-α, IL-6).[10]- Decreased oxidative stress markers (MDA, MPO).[10] | Sham or MCAO + Vehicle group | - Severe neurological deficits and large infarct volume.- High levels of inflammatory and oxidative stress markers. |
| 3-Nitropropionic Acid (3-NP) mouse model (Huntington's Disease model)[11] | Betulinic Acid Hydroxamate (BAH), a BA derivative | - Improved clinical symptoms (motor performance).[11]- Prevented neuronal loss in the striatum.- Decreased reactive astrogliosis and microglial activation.[11]- Improved antioxidant defenses in the brain.[11] | 3-NP + Vehicle group | - Significant motor deficits and neuronal loss.- Pronounced neuroinflammation. |
Table 3: Resveratrol - A Comparative Neuroprotective Polyphenol
Resveratrol is a well-studied polyphenol with known neuroprotective effects, often attributed to its activation of pathways like SIRT1 and AMPK, which can indirectly influence protein clearance mechanisms like autophagy.[12][13] It serves as a useful comparator to direct proteasome activators.
| Animal Model | Compound/Dose | Key Findings (Quantitative) | Alternative/Control | Key Findings (Alternative/Control) |
| Sprague-Dawley Rats (Aβ-induced Alzheimer's model)[12] | Resveratrol, 100 μM/5 μl intracerebroventricular injection | - Decreased hippocampal Aβ accumulation.- Improved spatial memory in behavioral tests.- Enhanced expression of Heme oxygenase 1 (HO-1).- Reduced lipid peroxidation.[12] | Aβ-injected + Vehicle group | - High Aβ accumulation.- Significant spatial memory deficits.- Basal HO-1 expression and high lipid peroxidation. |
| p25 transgenic mice (Alzheimer's Disease model)[12] | Resveratrol | - Prevented learning deficits.- Activated SIRT1 pathway.[12] | Untreated p25 mice | - Progressive learning and memory impairment. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding and replicating these findings.
Mechanism of Action: 20S Proteasome Activation
The 20S proteasome can directly degrade unfolded or oxidized proteins in a ubiquitin-independent manner. Small molecule activators are thought to bind to the 20S complex, inducing a conformational change that opens the entry gate, thereby enhancing the degradation of pathogenic proteins like α-synuclein and Tau.[2]
Caption: Mechanism of 20S Proteasome Activators.
In Vivo Experimental Workflow: MCAO Model
The Middle Cerebral Artery Occlusion (MCAO) model is a common method for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents.
Caption: Workflow for MCAO model of cerebral ischemia.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is based on methodologies used to evaluate agents like Betulinic Acid.[10]
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard conditions with free access to food and water.
-
Anesthesia: Rats are anesthetized with an intraperitoneal (i.p.) injection of 4% chloral (B1216628) hydrate (B1144303) (350 mg/kg).
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). This typically occurs at a depth of 18-20 mm from the carotid bifurcation.
-
The occlusion is maintained for 1 hour.
-
-
Reperfusion: After 1 hour, the suture is withdrawn to allow reperfusion of the MCA territory.
-
Drug Administration: Betulinic Acid (25 or 50 mg/kg) or vehicle is administered via i.p. injection at the beginning of reperfusion.
-
Outcome Assessment (at 24 hours):
-
Neurological Scoring: A 5-point scale is used to assess motor deficits (0 = no deficit, 4 = severe deficit).
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and calculated as a percentage of the total hemisphere volume.
-
Biochemical Analysis: Blood and brain tissue are collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (SOD, MDA) using ELISA kits.[10]
-
Aβ-Infusion Model in Rats
This protocol is based on methodologies used to evaluate agents like Resveratrol.[12]
-
Animals: Adult male Sprague-Dawley rats are used.
-
Stereotaxic Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A cannula is implanted into the lateral ventricle for intracerebroventricular (ICV) infusion.
-
-
Aβ and Drug Administration:
-
Aggregated Aβ peptide (Aβ1-42) is infused via the cannula to induce Alzheimer's-like pathology and cognitive deficits.
-
Resveratrol (e.g., 100 μM in 5 μl) or vehicle is co-administered or administered post-Aβ infusion over a period of several days.
-
-
Behavioral Testing:
-
Morris Water Maze: This test is performed to assess spatial learning and memory. The time taken to find a hidden platform (escape latency) is recorded over several days of trials.
-
-
Histological and Biochemical Analysis:
-
After behavioral testing, brains are collected.
-
Immunohistochemistry is used to quantify Aβ plaque deposition in the hippocampus and cortex.
-
Western blotting or ELISA can be used to measure levels of neuroprotective proteins (e.g., HO-1) or markers of oxidative stress (e.g., lipid peroxidation).[12]
-
This guide highlights the potential of 20S proteasome activators as a viable therapeutic strategy for neurodegenerative diseases. The data presented for Oleuropein and Betulinic Acid demonstrate promising in vivo efficacy. Further research, including direct head-to-head comparisons with other neuroprotective agents in standardized animal models, is necessary to fully elucidate their therapeutic potential.
References
- 1. Small molecule activation of the 20S proteasome prevents proteasome impairment and provides neuroprotection in presence of toxic arginine-rich C9ORF72 encoded dipeptide repeat proteins - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. The proteasome regulator PA28alpha/beta can enhance antigen presentation without affecting 20S proteasome subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Oleuropein enhances proteasomal activity and reduces mutant huntingtin-induced cytotoxicity [frontiersin.org]
- 5. Oleuropein enhances proteasomal activity and reduces mutant huntingtin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.sagepub.com [journals.sagepub.com]
- 8. Benefit of Oleuropein Aglycone for Alzheimer's Disease by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and inhibition of the proteasome by betulinic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. helvia.uco.es [helvia.uco.es]
- 12. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Confirming the On-Target Effects of 20S Proteasome Activator 1 Using Knockout Models: A Comparative Guide
This guide provides a comprehensive comparison of 20S Proteasome Activator 1 and its alternatives, with a focus on validating its on-target effects through the use of knockout models. It is intended for researchers, scientists, and drug development professionals working on proteostasis and related therapeutic areas. The guide details experimental protocols and presents supporting data to facilitate informed decisions in research and development.
Introduction to 20S Proteasome Activation
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), responsible for degrading damaged, misfolded, or regulatory proteins.[1][2][3] Unlike the 26S proteasome, which primarily degrades polyubiquitinated proteins in an ATP-dependent manner, the 20S proteasome can degrade proteins, particularly intrinsically disordered proteins (IDPs), in a ubiquitin- and ATP-independent pathway.[2][4] Dysregulation of proteasome function is implicated in numerous neurodegenerative diseases, such as Parkinson's and Alzheimer's, which are characterized by the accumulation of toxic protein aggregates.[5]
Small molecule activators of the 20S proteasome represent a promising therapeutic strategy to enhance the clearance of these toxic proteins and restore cellular proteostasis.[4][5] this compound is a potent small molecule that enhances the activity of the 20S proteasome, promoting the degradation of pathogenic proteins like α-synuclein.[6] Confirming that the observed effects of such activators are due to their intended interaction with the 20S proteasome is critical. The use of knockout (KO) models, where a specific proteasome subunit is genetically deleted, provides a robust method for this validation.
Product Performance Comparison
This section compares this compound with other known small molecule activators of the 20S proteasome. The data is summarized from published literature.
| Compound | Target | EC200 / EC50 (Chymotrypsin-like) | Key Findings |
| This compound | 20S Proteasome | EC200: 0.7 µM | Potently activates all three proteolytic sites of the 20S proteasome. Reduces levels of pathogenic A53T mutant α-synuclein in cellular models.[6] |
| Betulinic Acid | 20S Proteasome | Not specified, enhances activity | One of the first natural products identified as a 20S proteasome enhancer. Selectively enhances the chymotrypsin-like activity.[7][8] |
| Ursolic Acid | 20S Proteasome | Not specified, enhances activity | Structurally similar to betulinic acid, it also enhances the chymotrypsin-like activity of the 20S proteasome.[7] |
| Oleuropein | 20S Proteasome | Activates at low µM concentrations | A natural compound that activates the 20S proteasome. |
| TCH-165 | 20S Proteasome | EC200: ~1.5 µM | An imidazoline (B1206853) compound that enhances the degradation of IDPs such as α-synuclein and tau in cell cultures.[7] |
| Dihydroquinazoline 18 | 20S Proteasome | EC200: 1.3 µM | A potent activator that enhances all three catalytic sites and increases the degradation of α-synuclein.[7] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the dual pathways of the proteasome system. The 26S proteasome degrades ubiquitinated proteins, while the 20S proteasome can be allosterically activated by small molecules like this compound to degrade IDPs independently of ubiquitin.
Caption: Mechanism of 20S proteasome activation.
Experimental Workflow for On-Target Validation
To confirm that this compound exerts its effects via the 20S proteasome, a knockout (KO) cell line lacking a key proteasome subunit (e.g., a catalytic β-subunit like PSMB5) can be used. The workflow below outlines the key steps.
Caption: Experimental design for on-target validation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use a wild-type (WT) cell line (e.g., HEK293T, SH-SY5Y) and a corresponding knockout (KO) line for a critical 20S proteasome subunit (e.g., PSMB5, the β5 subunit responsible for chymotrypsin-like activity).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Transfection (Optional): To monitor the degradation of a specific substrate, cells can be transiently transfected with a plasmid expressing the target protein (e.g., A53T mutant α-synuclein).[6]
-
Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Proteasome Activity Assay
This assay measures the chymotrypsin-like (CT-L) activity of the proteasome, which is a primary target for many activators.
-
Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM ATP).[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, incubate 10-20 µg of total protein lysate with a fluorogenic peptide substrate for the chymotrypsin-like site, such as Suc-LLVY-AMC.[9]
-
Measurement: Measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time at 37°C.
-
Control: Include a condition with a proteasome inhibitor (e.g., 20 µM MG132) to determine the specific proteasome activity by subtracting this background fluorescence.[9]
-
Analysis: Compare the rate of substrate cleavage between WT and KO cells, with and without the activator. A genuine on-target effect should show increased activity in WT cells treated with the activator, but a blunted or absent response in KO cells.
Western Blot for Substrate Degradation
This method visualizes the reduction of a known 20S proteasome substrate.
-
Lysate Preparation: Prepare whole-cell lysates from treated WT and KO cells using RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the target substrate (e.g., anti-α-synuclein).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein level to the loading control. The activator's effect (reduced substrate levels) should be evident in WT cells but not in KO cells.
Conclusion
Validating the on-target effects of small molecule modulators is a cornerstone of drug development. This compound shows significant promise in enhancing the degradation of proteotoxic species. By employing knockout models in conjunction with functional and biochemical assays, researchers can definitively confirm that its mechanism of action is dependent on the 20S proteasome. This rigorous validation provides the necessary confidence to advance such compounds in the therapeutic pipeline for neurodegenerative and other proteinopathies.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20S Proteasome Activation as an Innovative Therapeutic Strategy - ProQuest [proquest.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | FoxO1 Is a Novel Regulator of 20S Proteasome Subunits Expression and Activity [frontiersin.org]
Safety Operating Guide
Ensuring Safe Disposal of 20S Proteasome Activator 1: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 20S Proteasome activator 1, a compound used in research related to neurodegenerative diseases.[1][2]
Immediate Safety and Handling Precautions:
While specific formulations of this compound are often not classified as hazardous materials, it is imperative to handle all laboratory chemicals with care.[3] Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. As a general practice, personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse with water as a precaution.[4] If inhaled, move to fresh air.[4]
Standard Disposal Procedures
The appropriate disposal method for this compound and its associated waste depends on its form (solid or liquid) and whether it has been mixed with other hazardous materials. Always adhere to federal, state, and local regulations for laboratory waste disposal.[4][5]
Step 1: Waste Identification and Segregation
Properly identify and segregate waste streams to prevent accidental mixing of incompatible materials.[5] Waste from experiments involving this compound can be categorized as follows:
-
Unused or Expired Compound: Pure, unadulterated this compound.
-
Solutions: The compound dissolved in solvents such as DMSO.[1][2]
-
Contaminated Labware: Items such as pipette tips, tubes, gloves, and empty containers that have come into contact with the compound.
Step 2: Disposal of Unused Compound and Solutions
Based on available safety data for similar compounds, this compound is not typically classified as hazardous.[3] However, the solvent used to prepare solutions may be regulated.
-
Solid (Powder) Form: If local regulations permit, non-hazardous solid waste can be disposed of in the regular laboratory trash.[6] It is best practice to double-bag the material and clearly label it.
-
Liquid Solutions (e.g., in DMSO): Do not dispose of solutions down the sink unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[5] Collect liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[7] The container should be appropriate for the solvent used (e.g., a chemically resistant container for DMSO).
Step 3: Decontamination and Disposal of Labware
-
Empty Containers: A container is considered "empty" if all waste has been removed by standard practice.[6] For containers that held non-acute hazardous materials, no more than one inch of residue should remain.[6] It is recommended to rinse the empty container with a suitable solvent (like water or a detergent solution if compatible), collect the rinsate as chemical waste, and then dispose of the container in the normal trash after removing or defacing the label.[6]
-
Contaminated Sharps: Needles, broken glassware, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container.[5]
-
Other Contaminated Materials: Gloves, paper towels, and other non-sharp disposable items should be collected in a designated waste bag and disposed of according to your institution's policies for non-hazardous chemical waste.[5][7]
Step 4: Waste Storage and Collection
Store all waste containers in a designated and secure area away from general laboratory traffic.[5][6] Ensure containers are clearly labeled with their contents to avoid confusion and ensure proper disposal.[5] Arrange for waste pickup through your institution's EHS department.
Summary of Disposal Information
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Unused Solid Compound | Dispose of as non-hazardous solid waste, if permitted by local regulations. | Double-bag and label. Consult institutional guidelines. |
| Liquid Solutions | Collect in a labeled, sealed, and appropriate chemical waste container. | Do not pour down the drain. The solvent may be hazardous. |
| Empty Containers | Rinse with a suitable solvent, collect rinsate as chemical waste, deface label, and dispose of as regular trash. | Ensure all residue is removed as per regulations.[6] |
| Contaminated Labware | Segregate sharps into puncture-resistant containers. Place other items in a designated waste bag. | Follow institutional protocols for chemically contaminated waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. stressmarq.com [stressmarq.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 20S Proteasome Activator 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling 20S Proteasome activator 1, a potent small molecule used in research, particularly in studies related to neurodegenerative diseases. The following operational and disposal plans offer procedural, step-by-step guidance to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to laboratory reagents. For handling this compound, the following PPE is recommended:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be used when there is a significant risk of splashes. | Protects eyes from accidental splashes of the compound, which may be dissolved in solvents like DMSO.[1][2][3] |
| Hand Protection | Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving. | Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals.[1][3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If there is a risk of aerosolization or if working with powders outside of a fume hood, a respirator may be necessary. | Minimizes the risk of inhaling the compound. |
Operational Plan: From Receipt to Use
A systematic workflow ensures both safety and the quality of your research.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is typically stored as a powder or in a solution (e.g., in DMSO).[5]
-
For long-term storage of the powder, a temperature of -20°C or -80°C is recommended to maintain stability.[5]
-
Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[5]
2. Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, use a calibrated pipette to add the solvent (e.g., DMSO) to the vial containing the powder.
-
Ensure the compound is fully dissolved before use in experiments.
3. Experimental Use:
-
When adding the activator to cell cultures or other experimental systems, do so carefully to avoid splashes or creating aerosols.[4]
-
Always work in a clean and organized manner to prevent cross-contamination.
The following diagram illustrates the recommended workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical and biological waste is critical to protect personnel and the environment.
Liquid Waste:
-
Liquid waste containing this compound, such as cell culture media, should be treated as chemical waste.
-
If the liquid also contains biological materials (e.g., cells), it should be decontaminated. A common method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[6][7]
-
After decontamination, the liquid waste should be disposed of according to your institution's chemical waste guidelines. Do not pour solutions containing this compound directly down the drain unless permitted by your institution's environmental health and safety office.
Solid Waste:
-
Solid waste, such as pipette tips, tubes, and gloves that have come into contact with the compound, should be disposed of in a designated biohazardous waste container.[8]
-
These containers are typically lined with a red biohazard bag and are collected for incineration.[6]
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container labeled with a biohazard symbol.[4][6][8]
By adhering to these guidelines, researchers can safely handle this compound while maintaining a secure and productive laboratory environment. Always consult your institution's specific safety protocols and guidelines.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cpp.edu [cpp.edu]
- 7. Biohazardous Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Biological Waste – EHS [ehs.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
